molecular formula C9H6FN3O2 B8805203 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Cat. No.: B8805203
M. Wt: 207.16 g/mol
InChI Key: YNYHDGYGCYUVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole is a chemical compound offered for research and development purposes. This compound belongs to the pyrazole class of heterocycles, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities . Pyrazole derivatives are extensively studied for their potential pharmacological applications, including use as anti-inflammatory , antimicrobial , anticancer , and antiviral agents . The specific substitution pattern on this molecule, featuring both electron-withdrawing nitro and fluoro groups on the phenyl ring, makes it a versatile and valuable intermediate for organic synthesis. It can be used to generate more complex molecular architectures, particularly in the development of novel active compounds and functional materials . Researchers can employ this building block in various reactions, such as further functionalization of the pyrazole ring or reduction of the nitro group to an aniline, to create diverse libraries for biological screening . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6FN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H

InChI Key

YNYHDGYGCYUVOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The compound 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is a specialized heterocyclic intermediate used primarily in the development of small-molecule therapeutics. It serves as a critical pharmacophore scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK) and androgen receptor antagonists. Its structural value lies in the 2-fluoro-4-nitro substitution pattern on the phenyl ring, which provides both metabolic stability (via fluorine) and a versatile handle for further functionalization (via reduction of the nitro group).

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9]
PropertyDetail
Chemical Name This compound
Molecular Formula

Molecular Weight 207.16 g/mol
Key Precursors 3,4-Difluoronitrobenzene (CAS 369-34-6) + 1H-Pyrazole (CAS 288-13-1)
Structural Features

-linked pyrazole; ortho-fluoro, para-nitro substitution on phenyl ring
Physical State Yellow to orange crystalline solid (typical for nitroaromatics)
Solubility Soluble in DMSO, DMF, DCM; limited solubility in water

Note on CAS Registry: While derivatives of this scaffold (e.g., the 3-carboxylic acid variant, CAS 1006442-88-1) are indexed, the specific intermediate this compound is often synthesized in situ or custom-manufactured. Researchers should verify specific catalog numbers with vendors using the structure or SMILES code: Fc1cc([O-])ccc1n2cccn2.

Part 2: Synthesis & Mechanistic Logic

The synthesis of this core relies on a Nucleophilic Aromatic Substitution (


) . This reaction is highly regioselective due to the electronic directing effects of the nitro group.
The Mechanistic Pathway

The reaction involves the nucleophilic attack of the pyrazole nitrogen (deprotonated or neutral) onto the phenyl ring of 3,4-difluoronitrobenzene.

  • Regioselectivity: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). In 
    
    
    
    reactions, nucleophiles attack positions ortho or para to the EWG to stabilize the Meisenheimer complex intermediate.
  • The Choice: 3,4-difluoronitrobenzene has two leaving groups (fluorines).

    • C4 Position (Para to

      
      ):  Highly activated.
      
    • C3 Position (Meta to

      
      ):  Poorly activated (meta positions do not stabilize the negative charge effectively).
      
    • Correction: In 3,4-difluoronitrobenzene, the fluorine at C4 is para to the nitro group. The fluorine at C3 is meta to the nitro group (but ortho to the other fluorine). The nucleophile (pyrazole) exclusively attacks C4, displacing the fluorine para to the nitro group.

  • Outcome: The remaining fluorine ends up at the C2 position relative to the newly formed C-N bond.

Visualization of the Reaction Pathway

G Precursor1 3,4-Difluoronitrobenzene (CAS 369-34-6) Intermediate Meisenheimer Complex (Stabilized by NO2) Precursor1->Intermediate SNAr Attack (C4) Precursor2 1H-Pyrazole (CAS 288-13-1) Precursor2->Intermediate Base Base (K2CO3 or NaH) Base->Precursor2 Deprotonation Product This compound (Target Scaffold) Intermediate->Product -HF (Loss of Leaving Group)

Caption: Figure 1. Regioselective SNAr synthesis pathway. The pyrazole nucleophile selectively displaces the fluorine para to the nitro group.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for high purity and yield, minimizing side reactions (such as bis-substitution).

Materials
  • Substrate: 3,4-Difluoronitrobenzene (1.0 eq)

  • Nucleophile: 1H-Pyrazole (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO. Note: DMF is easier to remove during workup.

Step-by-Step Methodology
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoronitrobenzene (e.g., 10 mmol) in DMF (5 mL/mmol).

  • Addition: Add 1H-Pyrazole (10.5 mmol) to the solution.

  • Base Activation: Add anhydrous

    
     (20 mmol) in a single portion.
    
    • Checkpoint: The reaction is exothermic. If scaling up (>50g), add base portion-wise to control temperature.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a new, more polar spot (product) should appear.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product is highly lipophilic and will precipitate as a yellow/orange solid.

  • Purification:

    • Filter the solid.

    • Wash with water (3x) to remove residual DMF and inorganic salts.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Critical Quality Attributes (CQA)
  • 1H NMR (DMSO-d6): Look for the diagnostic splitting of the phenyl ring protons. The proton ortho to the fluorine (H3) will show distinct coupling constants (

    
    ).
    
  • Regioisomer Check: Ensure no 1-(3-fluoro-4-nitrophenyl) isomer is formed. The para-displacement is favored >95:1, but 19F NMR can confirm a single fluorine environment.

Part 4: Downstream Applications in Drug Discovery

Once synthesized, this compound is rarely the final drug. It is a "warhead precursor." The nitro group is almost exclusively reduced to an aniline to allow for amide coupling.

Functionalization Workflow
  • Reduction: The nitro group is reduced to an amine using

    
     or Iron/Ammonium Chloride (
    
    
    
    ).
    • Product: 4-(1H-pyrazol-1-yl)-3-fluoroaniline.

  • Coupling: The resulting aniline is coupled with carboxylic acids or isocyanates.

    • Target Class: This generates structures similar to Enzalutamide analogs or kinase inhibitors where the pyrazole acts as a hinge binder or solvent-exposed tail.

Application Diagram

Applications Scaffold This compound Reduction Reduction (H2, Pd/C or Fe/AcOH) Scaffold->Reduction Aniline Intermediate: 4-(1H-pyrazol-1-yl)-3-fluoroaniline Reduction->Aniline Drug1 Kinase Inhibitors (Amide Coupling) Aniline->Drug1 + R-COOH Drug2 Androgen Receptor Antagonists (Urea/Thiohydantoin Formation) Aniline->Drug2 + Isocyanates

Caption: Figure 2.[1][2] Downstream transformation of the nitro-pyrazole scaffold into active pharmaceutical ingredients.

Part 5: Safety and Handling

  • Nitroaromatics: Like many nitro compounds, this intermediate can be energetic. While not classified as a primary explosive, it should be treated with care, especially during high-temperature reactions.

  • Skin Sensitization: Pyrazole derivatives can be skin sensitizers. Use nitrile gloves and work in a fume hood.

  • Fluorine Chemistry: In the synthesis step, fluoride ions (

    
    ) are generated as a byproduct. While the concentration is low, waste should be treated as fluoride-containing.
    

Part 6: References

  • Synthesis of Pyrazoles via SNAr:

    • Title: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes."

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Medicinal Chemistry of Pyrazoles:

    • Title: "Pyrazole: An Emerging Privileged Scaffold in Drug Discovery."[3]

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Precursor Data (3,4-Difluoronitrobenzene):

    • Title: "3,4-Difluoronitrobenzene - Substance Information."

    • Source: PubChem.

    • URL:[Link]

  • Related Pharmaceutical Analogues (Enzalutamide Context):

    • Title: "Design, Synthesis, and Biological Evaluation of Novel Androgen Receptor Antagonists."

    • Source: Journal of Medicinal Chemistry (via ACS/PubMed).

    • URL:[Link]

Sources

An In-depth Technical Guide to the Structural Analysis and SMILES Code of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of the heterocyclic compound 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or developing novel pyrazole-based scaffolds. We will delve into the essential analytical techniques required for unequivocal structure confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide will elucidate the generation of the Simplified Molecular-Input Line-Entry System (SMILES) code, a critical component for cheminformatics and computational drug design. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the methodologies.

Introduction: The Significance of Substituted Phenylpyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The specific compound of interest, this compound, combines the versatile pyrazole ring with a substituted phenyl moiety. The presence of a fluorine atom and a nitro group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for further chemical modification[3].

An unambiguous determination of the molecular structure is a foundational requirement in the drug discovery pipeline. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide, therefore, emphasizes a multi-technique, self-validating approach to structural elucidation.

Structural Elucidation Workflow

The comprehensive characterization of a novel chemical entity like this compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity NMR NMR Spectroscopy (1H, 13C, 19F) Purity->NMR MS Mass Spectrometry (HRMS) Purity->MS IR IR Spectroscopy Purity->IR Integration Combined Spectral Data Interpretation NMR->Integration MS->Integration IR->Integration Structure Final Structure Confirmation Integration->Structure SMILES SMILES Code Generation Structure->SMILES

Figure 1: A comprehensive workflow for the synthesis, purification, and structural validation of this compound.

Spectroscopic Characterization

This section details the experimental protocols and expected outcomes for the key analytical techniques used to characterize the title compound. The provided data is a predictive representation based on known spectral data for the constituent fragments of the molecule[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is standard. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • For ¹⁹F NMR, a proton-decoupled experiment is also recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.50dd1HH-3'Doublet of doublets due to ortho coupling to H-5' and meta coupling to the fluorine atom.
~8.30d1HH-5Doublet due to coupling with H-4 of the pyrazole ring.
~8.25ddd1HH-5'Doublet of doublets of doublets due to ortho coupling to H-6', meta coupling to H-3', and para coupling to the fluorine atom.
~8.00t1HH-6'Triplet due to ortho coupling to H-5' and the fluorine atom.
~7.85d1HH-3Doublet due to coupling with H-4 of the pyrazole ring.
~6.60t1HH-4Triplet (or dd) due to coupling with H-3 and H-5 of the pyrazole ring.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~154.0 (d, ¹JCF ≈ 250 Hz)C-2'Carbon directly attached to fluorine exhibits a large one-bond coupling constant.
~146.0 (d, ³JCF ≈ 8 Hz)C-4'The nitro group is strongly electron-withdrawing.
~142.0C-5Typical chemical shift for this position in a 1-substituted pyrazole.
~130.0C-3Typical chemical shift for this position in a 1-substituted pyrazole.
~128.0 (d, ²JCF ≈ 15 Hz)C-1'The ipso-carbon to the pyrazole ring, showing coupling to fluorine.
~122.0 (d)C-3'Influenced by the adjacent fluorine and nitro groups.
~118.0 (d)C-5'Influenced by the adjacent fluorine and nitro groups.
~113.0 (d, ²JCF ≈ 25 Hz)C-6'Shielded by the ortho fluorine atom.
~108.0C-4The most shielded carbon in the pyrazole ring.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion with minimal fragmentation. ESI is generally preferred for polar molecules.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and use software to calculate the elemental composition that matches this mass within a narrow tolerance (typically < 5 ppm).

Expected HRMS Data

ParameterValue
Molecular FormulaC₉H₆FN₃O₂
Exact Mass207.0444
Expected [M+H]⁺208.0522

The observation of a molecular ion peak corresponding to the calculated exact mass provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally quicker and requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic and Heteroaromatic
~1600, 1480C=C and C=N stretchAromatic and Pyrazole rings
~1520, 1340Asymmetric & Symmetric NO₂ stretchNitro group
~1250C-F stretchAryl-Fluoride

SMILES Code Generation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for representing chemical structures using short ASCII strings[5][6]. It is a human-readable and machine-processable format essential for chemical databases and computational modeling[7].

G cluster_structure Molecular Structure cluster_rules SMILES Notation Rules cluster_smiles Generated SMILES Code Structure This compound (C9H6FN3O2) Atoms Atoms: C, N, O, F (aromatic in lowercase) Structure->Atoms Apply Rules Bonds Bonds: Single (implied), Double (=), Aromatic (:) Rings Rings: Indicated by numbers Branches Branches: Indicated by parentheses () SMILES_Code O=N+c1cc(F)c(n2cncc2)cc1 Branches->SMILES_Code Generate String

Figure 2: A logical diagram illustrating the process of generating a SMILES code from a chemical structure by applying the fundamental rules of the notation system.

Derivation of the SMILES Code for this compound:

The canonical SMILES string for this molecule is O=c1cc(F)c(n2cncc2)cc1 .

Let's break down its components:

  • O= : This represents the nitro group (NO₂). The nitrogen is positively charged, and one oxygen is double-bonded while the other is single-bonded and negatively charged.

  • c1cc(...)cc1 : This denotes a six-membered aromatic ring (the phenyl group). The 'c' indicates aromatic carbon atoms. The number '1' after the first and last 'c' signifies that these two atoms are connected, closing the ring.

  • cc(F)c(...)cc : As we traverse the phenyl ring, we encounter a fluorine atom attached. The parentheses indicate that the fluorine (F) is a branch from the main ring structure.

  • c(n2cncc2)c : Further along the phenyl ring, another branch is indicated by parentheses. This branch is the pyrazole ring.

  • n2cncc2 : This represents the five-membered aromatic pyrazole ring. The 'n' indicates aromatic nitrogen atoms. The number '2' after the first and last atoms of this string indicates they are connected, closing the pyrazole ring.

Conclusion

The structural elucidation of this compound is a systematic process that requires the integration of data from multiple spectroscopic techniques. NMR provides the detailed connectivity of the carbon-hydrogen framework, HRMS confirms the elemental composition, and IR spectroscopy identifies the key functional groups. The synergy of these methods provides a self-validating system that ensures the unequivocal confirmation of the molecular structure. The resulting confirmed structure can then be accurately translated into a SMILES string, a vital step for the inclusion of the compound in chemical databases and for its use in computational drug discovery efforts. This guide provides the foundational knowledge and protocols for researchers to confidently characterize this and similar heterocyclic molecules.

References

  • WebAssign. (n.d.). SMILES. Retrieved February 15, 2026, from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. Retrieved February 15, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-fluorophenyl)-4-nitro-1H-pyrazole. Retrieved February 15, 2026, from [Link]

  • Egyptian Pharmaceutical Journal. (2021, January 26). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole. Retrieved February 15, 2026, from [Link]

  • International Journal of Green Pharmacy. (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 15, 2026, from [Link]

  • ijprajournal. (n.d.). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. Retrieved February 15, 2026, from [Link]

  • IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures and numbering of pyrazole (1) and dihydropyrazole (pyrazoline) tautomers 2–4[8]. Retrieved February 15, 2026, from [Link]

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literature review of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This technical guide provides a comprehensive review of a specific, highly promising class of pyrazole derivatives: those substituted with a 1-(2-fluoro-4-nitrophenyl) moiety. This particular substitution pattern combines the versatile biological activity of the pyrazole core with the unique electronic and pharmacokinetic properties conferred by the fluoro and nitro groups. We will delve into the synthetic methodologies for creating these compounds, explore their diverse and potent biological activities—with a primary focus on anticancer and antimicrobial applications—and dissect the structure-activity relationships that govern their efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this chemical class.

Introduction: A Synthesis of Scaffolds

The enduring interest in pyrazole derivatives stems from their remarkable versatility and broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The five-membered heterocyclic ring, with its two adjacent nitrogen atoms, provides a unique electronic architecture and multiple points for substitution, allowing for fine-tuning of biological and physical properties.

The introduction of a 2-fluoro-4-nitrophenyl group at the N1 position of the pyrazole ring is a deliberate design choice. The strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom significantly modulate the electronic properties of the entire molecule. This can enhance binding affinity to biological targets, improve metabolic stability, and alter cell permeability. The strategic placement of fluorine, in particular, is a common tactic in modern drug design to block metabolic oxidation and increase binding potency. This guide synthesizes the current body of knowledge on this specific scaffold, highlighting its potential as a source of next-generation therapeutic agents.

Synthetic Strategies and Methodologies

The construction of the this compound core is typically achieved through a multi-step process that first involves the synthesis of a substituted phenylhydrazine precursor, followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Workflow

A common and effective route begins with a commercially available starting material like 3,4-difluoronitrobenzene. A nucleophilic aromatic substitution reaction is first performed, which is then followed by reduction of the nitro group and subsequent cyclization to form the desired pyrazole ring.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Pyrazole Formation A 3,4-Difluoronitrobenzene B 4-(2-Fluoro-4-nitrophenyl)morpholine A->B C 3-Fluoro-4-morpholinoaniline B->C D N-(3-Fluoro-4-morpholinophenyl)-3-oxobutanamide C->D F This compound Derivative D->F E Substituted 1,3-Diketone Equivalent E->F caption General synthetic pathway to pyrazole derivatives.

Caption: General synthetic pathway to pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Precursor

The following protocol details the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for accessing the target scaffold.[4]

Objective: To synthesize 4-(2-fluoro-4-nitrophenyl)morpholine from 3,4-difluoronitrobenzene.

Materials:

  • 3,4-difluoronitrobenzene (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • To a stirred solution of morpholine (1.1 eq) and potassium carbonate (1.0 eq) in DMF (3 mL per gram of starting material), add 3,4-difluoronitrobenzene (1.0 eq) dropwise at room temperature over 1 hour.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing deionized water (15 mL per gram of starting material).

  • Stir the aqueous mixture for 1 hour to precipitate the product.

  • Filter the solid product using a Buchner funnel and wash thoroughly with excess deionized water.

  • Dry the resulting yellow solid under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to validate its identity and purity before proceeding to subsequent steps.[4]

Biological Applications and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Kinases

A predominant mechanism of action for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer.[5][6]

Mechanism of Action: Kinase Inhibition Many pyrazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[7][8][9] The abnormal signaling of these kinases is a hallmark of many cancers, promoting uncontrolled cell proliferation and angiogenesis (the formation of new blood vessels to supply the tumor).[5][10] By blocking these kinases, this compound derivatives can arrest the cell cycle and inhibit tumor growth.

Kinase_Inhibition_Pathway GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) GF->RTK Binds RAS RAS/MAPK Pathway RTK->RAS Activates PI3K PI3K/AKT Pathway RTK->PI3K Activates Angiogenesis Angiogenesis RTK->Angiogenesis (via VEGFR-2) Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->RTK Blocks ATP Binding caption Inhibition of RTK signaling by pyrazole derivatives.

Caption: Inhibition of RTK signaling by pyrazole derivatives.

Quantitative Data: In Vitro Anticancer Activity The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassTarget Cell LineKey Kinase TargetReported IC₅₀ (µM)Reference
Fused Pyrazole DerivativesHEPG2 (Liver Cancer)EGFR / VEGFR-20.31 - 8.71[7]
Pyrazolo[3,4-d]pyrimidineA549 (Lung Cancer)EGFR (T790M mutant)0.236[11]
Pyrazole-CarbaldehydesMCF7 (Breast Cancer)PI3 Kinase0.25[11]
Pyrazole-OxindolesHela (Cervical Cancer)CDK20.199[11]
Antimicrobial and Antifungal Activity

Numerous studies have highlighted the efficacy of pyrazole derivatives against a wide range of pathogens, including multi-drug resistant bacteria and fungi.[12][13][14] The presence of fluoro and nitro groups on the phenyl ring is often associated with enhanced antimicrobial activity.[12][14]

Spectrum of Activity: These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[12][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeTarget OrganismReported MIC (µg/mL)Reference
Imidazothiadiazole-PyrazoleClavibacter michiganensis1.56[13]
Quinolinyl Pyrazole ChalconesStreptococcus pneumoniae100[14]
Nitro-aromatic PyrazolesPseudomonas aeruginosaN/A (Best Activity)[14]
Thiophene-PyrazoleCandida albicans<0.24[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.

  • Phenyl Ring Substitution: The presence of a halogen (fluoro or chloro) group is often desirable for enhanced antibacterial and antifungal activity.[12] The position of these substituents is also critical; for instance, a meta-fluoro substitution on a related phenyl ring was found to be optimal for Aurora B kinase selectivity.[8]

  • Pyrazole Ring Substitution: Modifications at the C3, C4, and C5 positions of the pyrazole ring dramatically influence potency and selectivity. Fusing the pyrazole with other heterocyclic rings, such as pyrimidine or pyran, has been shown to produce highly potent anticancer agents.[7] Introducing different substituents at these positions can modulate the compound's ability to fit into the active site of a target enzyme.

SAR_Logic Scaffold This compound Core Modifications C3 Substitution C4 Substitution C5 Substitution Phenyl Ring Fusion Scaffold:f0->Modifications Structural Modification Activity Increased Kinase Inhibition Enhanced Antimicrobial Potency Altered Selectivity Improved Pharmacokinetics Modifications->Activity Leads to caption Relationship between structural changes and activity.

Caption: Relationship between structural changes and activity.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive body of research demonstrates potent activity against critical targets in oncology and infectious disease. Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their selectivity, reduce off-target effects, and enhance their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

  • Mechanism Elucidation: For compounds with promising antimicrobial activity, further studies are needed to pinpoint their precise molecular targets within the pathogens.

  • Combating Resistance: Investigating the efficacy of these derivatives against drug-resistant cancer cell lines and microbial strains is a critical next step.[11]

References

  • Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive.
  • (N/A). (N/A). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • (N/A). (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Journal of Cancer Science and Clinical Therapeutics.
  • (N/A). (N/A). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry.
  • (N/A). (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.
  • (N/A). (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • (N/A). (N/A). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters.
  • (N/A). (N/A). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Zhang, Y., et al. (N/A). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
  • (N/A). (N/A). Current status of pyrazole and its biological activities. Pharmaceutical and Biological Evaluations.
  • (N/A). (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy.
  • (N/A). (N/A). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kenawy, E.-R., et al. (N/A). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry.
  • Kavitha, N.V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica.
  • (N/A). (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.
  • (N/A). (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • (N/A). (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Archiv der Pharmazie.
  • (N/A). (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation.
  • (N/A). (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research.
  • (N/A). (N/A). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • (N/A). (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • (N/A). (N/A). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).. ResearchGate.
  • (N/A). (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis.
  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.. ResearchGate.
  • Panday, A., & Kumar, A. (N/A). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

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Methodological & Application

Application Note: Selective Catalytic Hydrogenation of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, field-ready guide for the catalytic hydrogenation of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole . It prioritizes selectivity (preventing defluorination) and safety, adhering to the rigorous standards of pharmaceutical process development.

Part 1: Executive Summary & Strategic Analysis

The transformation of This compound (1) to 1-(2-fluoro-4-aminophenyl)-1H-pyrazole (2) is a critical step in the synthesis of Factor Xa inhibitors and other pyrazole-based pharmaceuticals. While nitro reduction is a standard operation, this specific substrate presents a "Selectivity Cliff" due to two competing factors:

  • Hydrodefluorination Risk: Although the C-F bond is stronger than C-Cl or C-Br, the high energy of active catalyst sites (particularly on Pd) can facilitate oxidative addition, leading to the des-fluoro impurity (1-(4-aminophenyl)-1H-pyrazole). In GMP environments, this impurity is often limited to <0.10%.

  • Catalyst Poisoning: The pyrazole ring contains a pyridine-like nitrogen (N2) with a lone pair capable of coordinating to the metal surface, potentially stalling the reaction or requiring higher catalyst loadings.

The Chemist’s Decision Matrix: Catalyst Selection
Catalyst SystemActivitySelectivity (vs. Defluorination)Recommendation
Pd/C (Standard) HighLow to ModerateAvoid unless strictly optimized. High risk of C-F cleavage.
Pt/C (Sulfided) ModerateHigh Primary Recommendation. Sulfur poisons high-energy sites responsible for hydrogenolysis.
Raney Nickel ModerateModerateSecondary Option. Cost-effective for scale, but requires careful handling (pyrophoric).
Pt-V/C (Vanadium doped) HighVery High Specialized. Excellent for halo-nitro aromatics if available.

Part 2: Detailed Experimental Protocols

Protocol A: High-Selectivity Laboratory Scale (Recommended)

Designed for 10g – 100g batches where purity is paramount.

Reagents:

  • Substrate: this compound

  • Catalyst: 5% Pt/C (Sulfided), wetted (typically 50% water)

  • Solvent: Methanol (HPLC Grade) or THF

  • Additive: None required for sulfided catalysts; optionally 0.1 equiv Acetic Acid.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a 500 mL Hastelloy or Stainless Steel autoclave is clean and dry. Leak test with Nitrogen at 10 bar.

  • Charging:

    • Charge Substrate (20.0 g, 1.0 equiv) into the reactor.

    • Add Methanol (200 mL, 10 vol). Stir to suspend/dissolve.

    • Critical Step: Add Catalyst (1.0 g, 5 wt% loading relative to substrate) as a slurry in minimal water/methanol. Do not add dry catalyst to flammable solvents.

  • Purging:

    • Seal reactor.[1]

    • Pressurize with Nitrogen to 5 bar, stir for 1 min, vent to 1 bar. Repeat 3 times (removes Oxygen).

    • Pressurize with Hydrogen to 5 bar, stir for 1 min, vent to 1 bar. Repeat 3 times.

  • Reaction:

    • Set Hydrogen pressure to 3.0 bar (constant pressure) .

    • Set temperature to 25°C .

    • Stir rate: 800-1000 rpm (Mass transfer limited reaction).

    • Observation: An exotherm is expected.[1] Maintain internal temperature <35°C to prevent defluorination.

  • Monitoring:

    • Monitor H2 uptake. Reaction typically completes in 2-4 hours.

    • IPC (In-Process Control): Sample after 2 hours. Analyze by HPLC. Target: <0.5% Starting Material, <0.1% Des-fluoro impurity.

  • Workup:

    • Vent H2, purge with Nitrogen (3x).

    • Filter reaction mixture through a Celite pad (or specialized sparkler filter) to remove catalyst. Wash cake with Methanol (2 vol).

    • Concentrate filtrate under reduced pressure to yield the off-white solid amine.

Protocol B: Process Scale Optimization (Pd/C with Inhibitor)

Designed for cost reduction on >1 kg scale, utilizing the more active Pd catalyst with modifications to prevent side reactions.

Concept: The addition of an acidic buffer or a specific poison (like diphenyl sulfide) modifies the Pd surface to mimic Pt's selectivity.

Reagents:

  • Catalyst: 5% Pd/C (Standard type).

  • Inhibitor: H3PO4 (0.5 equiv) or Morpholine (0.1 equiv) - Note: Acidic conditions protonate the amine product, preventing it from poisoning the catalyst, while also suppressing C-F cleavage mechanisms that are base-promoted.

Modifications to Protocol A:

  • Solvent System: Use Ethanol/Water (9:1).

  • Acid Addition: Add H3PO4 (85%) directly to the solvent mixture before catalyst addition.

  • Pressure: Operate at slightly higher pressure (5-8 bar) to favor nitro reduction kinetics over the slower C-F cleavage.

  • Temperature: Strictly control at 20-25°C. Do not exceed 30°C.

Part 3: Mechanism & Visualization

Reaction Pathway and Impurity Formation

The following diagram illustrates the desired Haber-Lukashevich pathway versus the critical hydrodefluorination side reaction.

ReactionPathway Substrate 1-(2-fluoro-4-nitrophenyl) -1H-pyrazole Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Fast) Impurity 1-(4-aminophenyl) -1H-pyrazole (Des-fluoro Impurity) Substrate->Impurity Direct Hydrogenolysis (Rare) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Product 1-(2-fluoro-4-aminophenyl) -1H-pyrazole (Target) Hydroxylamine->Product + H2 (Rate Limiting) Product->Impurity Pd/C, >40°C Hydrodefluorination

Caption: Reaction pathway showing the sequential reduction of the nitro group and the competing hydrodefluorination risk (red).

Experimental Workflow

Standard Operating Procedure (SOP) flow for the hydrogenation suite.

Workflow Start Start: Reactor Setup Inert Inertization (N2 Purge 3x) Start->Inert Charge Charge Reagents (Substrate + Solvent + Catalyst) Inert->Charge H2_Intro H2 Introduction (Pressurize to 3-5 bar) Charge->H2_Intro Reaction Reaction Phase (Stirring @ 25°C) H2_Intro->Reaction Sampling IPC Sampling (HPLC Check) Reaction->Sampling Sampling->Reaction SM > 0.5% Filter Filtration (Remove Catalyst) Sampling->Filter SM < 0.5% Workup Solvent Evaporation & Isolation Filter->Workup

Caption: Operational workflow for batch hydrogenation ensuring safety and quality control checkpoints.

Part 4: Technical Data & Troubleshooting

Solvent Compatibility Table
SolventRateSolubilitySafety Note
Methanol FastHighFlammable, toxic. Standard choice.
Ethanol ModerateModerateGreen solvent. Slower kinetics than MeOH.
THF FastHighPeroxide risk. Good for larger pyrazoles.
Ethyl Acetate SlowModerateSafer, but low H2 solubility reduces rate.
Troubleshooting Guide

Scenario 1: Reaction Stalls at 90% Conversion

  • Cause: Catalyst poisoning by the amine product or pyrazole nitrogen.

  • Fix: Do not increase temperature (risk of defluorination). Instead, purge the headspace to remove potential CO/poisons, or add a fresh "spike" of catalyst (10% of original load). Alternatively, add 1.0 equiv of Acetic Acid to protonate the amine.

Scenario 2: High Des-fluoro Impurity (>0.5%)

  • Cause: Temperature too high or Hydrogen pressure too low (starved surface).

  • Fix: Switch to Sulfided Pt/C immediately. If using Pd/C, lower temperature to 15°C and ensure mass transfer is maximized (higher stir rate).

Scenario 3: Hydroxylamine Accumulation

  • Cause: Incomplete reduction of the intermediate.

  • Fix: Extend reaction time. Hydroxylamine reduction is often the rate-determining step. Ensure pressure is maintained until uptake completely ceases.

Part 5: Safety Considerations (HSE)

  • Hydrogen Gas: Extremely flammable (LEL 4%). All equipment must be grounded. Use intrinsically safe sensors.

  • Pyrophoric Catalysts: Dry Pd/C and Raney Ni can ignite in air. Always handle as a water-wet slurry. Keep under inert atmosphere (N2/Ar) when not in use.

  • Exotherm: Nitro reduction releases ~500 kJ/mol. On large scale, dosing hydrogen (semi-batch) or controlling temperature via jacket cooling is mandatory to prevent thermal runaway.

Part 6: References

  • BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (2025).[1][2][3][4][5][6] Retrieved from

  • Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2016). Retrieved from

  • Google Patents. Process for hydrogenation of halonitrobenzenes without dehalogenation (US5068436A). Retrieved from

  • ResearchGate. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2012).[2][7] Retrieved from

  • ArborPharmChem. Apixaban Intermediates In Pharmaceutical Research. (2025).[1][2][3][4][5][6] Retrieved from

Sources

using 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole (hereafter referred to as Compound A ) as a critical intermediate in the synthesis of N-aryl pyrazole-based active pharmaceutical ingredients (APIs).

The N-aryl pyrazole motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in Androgen Receptor (AR) Antagonists (e.g., next-generation analogs of Apalutamide/Enzalutamide) and Kinase Inhibitors (e.g., CDK, EGFR inhibitors). The specific substitution pattern of Compound A—featuring a fluorine atom ortho to the pyrazole and a nitro group para to it—provides a unique electronic and steric profile that enhances ligand-binding affinity in downstream targets.

This document provides validated protocols for the synthesis , purification , and downstream transformation of Compound A, specifically focusing on its reduction to the corresponding aniline, 3-fluoro-4-(1H-pyrazol-1-yl)aniline , a versatile precursor for urea and amide-based drugs.

Chemical Profile & Structural Logic

PropertySpecification
Compound Name This compound
Structure N-linked Pyrazole ring; Phenyl ring substituted with 2-Fluoro and 4-Nitro groups.[1][2][3][4][5][6]
Molecular Formula C₉H₆FN₃O₂
Molecular Weight 207.16 g/mol
Key Functionality Nitro Group (-NO₂): Masked amine; electron-withdrawing group activating the ring.Fluorine (-F): Bioisostere for H/OH; modulates metabolic stability and lipophilicity.Pyrazole (-C₃H₃N₂): Hydrogen bond acceptor; aromatic stacker.
Primary Application Precursor to 3-fluoro-4-(1H-pyrazol-1-yl)aniline via nitro-reduction.
Synthetic Pathway Overview

The synthesis of Compound A typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene . The pyrazole acts as the nucleophile, selectively displacing the fluorine at the 4-position (para to the nitro group) due to the strong resonance-stabilizing effect of the nitro group on the Meisenheimer complex intermediate.

SynthesisPathway Start 3,4-Difluoronitrobenzene (Starting Material) Inter Meisenheimer Complex Start->Inter S_NAr Attack (Base: K2CO3, DMF) Reagent 1H-Pyrazole (Nucleophile) Reagent->Inter Product 1-(2-Fluoro-4-nitrophenyl) -1H-pyrazole (Compound A) Inter->Product -F⁻ Elimination Downstream 3-Fluoro-4-(1H-pyrazol-1-yl)aniline (Key Pharma Intermediate) Product->Downstream Nitro Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Synthetic logic flow from commodity chemicals to the high-value aniline intermediate.

Protocol 1: Synthesis of this compound

Note: If purchasing Compound A commercially, skip to Protocol 2. This section is provided for researchers needing to synthesize the intermediate de novo.

Objective: Selective displacement of the 4-fluoro substituent on 3,4-difluoronitrobenzene.

Reagents & Materials
  • Substrate: 3,4-Difluoronitrobenzene (1.0 equiv)

  • Nucleophile: 1H-Pyrazole (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Dry).

  • Workup: Ethyl Acetate, Brine, Water.[7]

Step-by-Step Procedure
  • Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend K₂CO₃ (2.0 equiv) in DMF (5 mL per gram of substrate).

  • Addition: Add 1H-Pyrazole (1.1 equiv) to the suspension and stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation.

  • Reaction: Add 3,4-Difluoronitrobenzene (1.0 equiv) dropwise.

    • Mechanistic Note: The reaction is exothermic. Control addition rate to maintain temperature <40°C.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The 4-fluoro displacement is favored over the 3-fluoro due to the para-nitro activation.

  • Quench: Cool to RT and pour the mixture into crushed ice/water (10x volume).

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol 2: Chemoselective Reduction to 3-Fluoro-4-(1H-pyrazol-1-yl)aniline

Core Application: This is the primary use of Compound A. The resulting aniline is the "warhead" attachment point for many kinase inhibitors.

Challenge: Reduce the nitro group without defluorinating the aromatic ring or hydrogenating the pyrazole double bonds.

Method A: Catalytic Hydrogenation (High Purity)

Recommended for pharmaceutical manufacturing due to cleaner impurity profiles.

  • Preparation: Dissolve Compound A (10 g) in Methanol or Ethanol (100 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 0.5 g).

    • Safety: Add catalyst under a nitrogen blanket to avoid ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir under H₂ balloon pressure (1 atm) or 30 psi (Parr shaker) at RT.

    • Time: Reaction is typically complete in 2–4 hours.

    • Control: Monitor consumption of starting material by HPLC. If defluorination (M-19 impurity) is observed, switch to Method B or add a catalyst poison (e.g., thiophene traces, though not usually necessary for aryl fluorides).

  • Workup: Filter through a pad of Celite to remove Pd/C. Wash the pad with Methanol.

  • Concentration: Evaporate solvent under reduced pressure to yield the off-white solid amine.

Method B: Iron/Ammonium Chloride (Chemoselective)

Recommended if sensitive functional groups are present or if defluorination is observed with Pd/C.

  • Setup: Suspend Compound A (1.0 equiv) and Iron Powder (325 mesh, 5.0 equiv) in a mixture of Ethanol:Water (4:1) .

  • Activation: Add Ammonium Chloride (NH₄Cl) (3.0 equiv).

  • Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition the residue between water and Ethyl Acetate.[8] The organic layer contains the pure aniline.

Downstream Applications: Building the API

Once 3-fluoro-4-(1H-pyrazol-1-yl)aniline is generated, it is typically coupled to form Ureas or Amides.

Workflow: Synthesis of Kinase Inhibitor Scaffolds

Most kinase inhibitors utilizing this intermediate follow a "Cap-Linker-Tail" architecture, where the pyrazole-aniline serves as the "Tail" or "Hinge Binder".

DownstreamApp Aniline 3-Fluoro-4-(1H-pyrazol-1-yl)aniline (Nucleophile) Urea Diaryl Urea (e.g., Sorafenib/Regorafenib analogs) Aniline->Urea + Isocyanate (DCM, RT) Amide Benzamide Derivative (e.g., AR Antagonists) Aniline->Amide + Acid (HATU, DIPEA) Isocyanate Aryl Isocyanate (Electrophile) Isocyanate->Urea Acid Carboxylic Acid (Coupling Partner) Acid->Amide

Figure 2: Divergent synthesis pathways from the aniline intermediate.

Example Protocol: Urea Formation

  • Dissolve 3-fluoro-4-(1H-pyrazol-1-yl)aniline (1.0 equiv) in dry Dichloromethane (DCM) .

  • Add the desired Isocyanate (1.0 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 2–12 hours.

  • The urea product often precipitates. Filter and wash with DCM/Hexane.

Quality Control & Impurity Profiling

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0%
Regioisomer ¹H-NMRConfirm absence of 3-fluoro-6-nitro isomer (from attack at C2 of precursor).
Defluorination LC-MSMass [M-19] should be < 0.1%.
Residual Solvent GC-HeadspaceDMF < 880 ppm (ICH Q3C).

Analytical Insight: In ¹H-NMR, the 3-fluoro-4-(1H-pyrazol-1-yl)aniline product will show a characteristic coupling pattern for the phenyl ring protons. The proton ortho to the fluorine (H2) usually appears as a doublet of doublets (dd) due to H-H and H-F coupling. The pyrazole protons will appear as three distinct signals (H3', H4', H5') in the aromatic region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761097, 4-(4-nitrophenyl)-1H-pyrazole (Structural Analog Reference). Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[7] (Reference for SNAr mechanism and nitro activation).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.
  • Vertex Pharmaceuticals (2012).Patent WO2012158884: Pyrazole derivatives as inhibitors of kinases. (Context for pyrazole-aniline scaffolds in drug discovery).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this N-arylation reaction. We will explore the primary synthetic routes, troubleshoot common experimental issues, and provide detailed, optimized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, highly effective methods for this synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route. It involves reacting pyrazole with an activated aryl halide, such as 1,2-difluoro-4-nitrobenzene. The strong electron-withdrawing effect of the nitro group and the ortho-fluorine atom activates the C1 position for nucleophilic attack by the pyrazole anion.[1][2]

  • Palladium- or Copper-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination (Palladium) or Ullmann condensation (Copper) are powerful alternatives.[3][4] These methods are particularly useful if the SNAr reaction is sluggish or if the starting materials are less reactive.[5][6]

Q2: Which route is generally preferred, SNAr or Buchwald-Hartwig?

A2: For this specific target molecule, the SNAr reaction is generally preferred due to the high activation of the 2-fluoro-4-nitrophenyl ring. The reaction is typically cleaner, does not require expensive and air-sensitive metal catalysts and ligands, and is often easier to scale up.[7][8] The Buchwald-Hartwig reaction is an excellent fallback strategy if SNAr fails, but it introduces the complexity of catalyst/ligand screening and the need for strictly inert conditions.[9]

Q3: What are the most critical parameters to control for achieving high yield?

A3: Regardless of the method, the following parameters are crucial:

  • Base Selection: The base deprotonates the pyrazole N-H, generating the active nucleophile. Its strength and solubility are critical.[10][11]

  • Solvent Choice: The solvent must dissolve the reactants and intermediates. For SNAr, polar aprotic solvents are ideal, while for cross-coupling, ethereal or hydrocarbon solvents are common.[8][12]

  • Temperature: The reaction requires sufficient thermal energy for activation, but excessive heat can lead to decomposition or side-product formation.

  • Purity of Reagents: Water and other impurities can quench the base, deactivate catalysts, or participate in side reactions. Ensure all reagents and solvents are anhydrous where required.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting materials (pyrazole and aryl halide) and the product. A typical eluent system is a mixture of ethyl acetate and hexanes. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Poor or No Conversion of Starting Material

Q: My reaction has stalled, showing very low conversion of the aryl halide and pyrazole starting materials. What are the likely causes and solutions?

A: A stalled reaction can be frustrating, but it is often solvable by systematically evaluating the reaction components. The flowchart below outlines a logical troubleshooting process.

G start Low or No Conversion check_base 1. Verify Base Activity & Stoichiometry start->check_base check_temp 2. Increase Reaction Temperature check_base->check_temp Base is adequate sub_base Is base strong enough (e.g., Cs₂CO₃, K₂CO₃, NaH)? Is it fresh and anhydrous? Using 1.5-2.0 equivalents? check_base->sub_base check_solvent 3. Evaluate Solvent Choice check_temp->check_solvent Higher temp no help sub_temp Incrementally increase temperature (e.g., from 80°C to 100°C). Monitor by TLC for decomposition. check_temp->sub_temp check_reagents 4. Assess Reagent Purity check_solvent->check_reagents Solvent is appropriate sub_solvent Is everything dissolved? For SNAr, use polar aprotic (DMF, DMSO). For Buchwald, use toluene or dioxane. check_solvent->sub_solvent catalyst_issue 5. (For Buchwald-Hartwig) Check Catalyst/Ligand Integrity check_reagents->catalyst_issue Reagents are pure sub_reagents Are starting materials pure? Is solvent anhydrous? check_reagents->sub_reagents sub_catalyst Was an inert atmosphere maintained? Is the palladium precatalyst/ligand fresh? catalyst_issue->sub_catalyst

Caption: A logical workflow for troubleshooting low reaction conversion.

  • Detailed Solutions:

    • Re-evaluate Your Base: The pyrazole N-H proton must be removed. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely ground and anhydrous. For a more potent option, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect".[11] For SNAr, a strong but non-nucleophilic base like sodium hydride (NaH) can be used, but requires careful handling and anhydrous conditions.

    • Optimize Temperature: SNAr reactions with moderately activated systems often require heat. If you are running the reaction at room temperature, try increasing it to 80-120 °C. Monitor carefully, as the nitro group can be sensitive to very high temperatures.

    • Check Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they effectively solvate the charged intermediate.[7]

    • Consider Catalyst/Ligand (Buchwald-Hartwig): If you are using a catalytic method, ensure your palladium source and phosphine ligand are not degraded. The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[3][9]

Issue 2: Formation of Isomeric Byproducts

Q: I have obtained the product, but it is contaminated with an isomer that is difficult to separate. What is this isomer and how can I prevent its formation?

A: The likely contaminant is the 1-(6-fluoro-4-nitrophenyl)-1H-pyrazole isomer. This arises from the nucleophilic attack on the C-F bond at the 2-position instead of the intended C-F or C-Cl bond at the 1-position of your starting material. While attack at C1 is electronically favored due to the para-nitro group, attack at C2 can occur, especially at high temperatures.

  • Solutions to Improve Regioselectivity:

    • Lower the Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the less-favored pathway. Run the reaction at the lowest temperature that still provides a reasonable rate.

    • Choice of Leaving Group: Using 1-chloro-2-fluoro-4-nitrobenzene instead of 1,2-difluoro-4-nitrobenzene can improve selectivity. The C-Cl bond is generally more reactive in palladium-catalyzed couplings, while the C-F bond is more susceptible to SNAr. In an SNAr context, the fluorine at C1 is still the primary leaving group due to electronic activation, but optimizing conditions is key.

    • Steric Hindrance: For catalytic methods, using a bulkier phosphine ligand can sometimes improve regioselectivity by sterically directing the catalyst to the less hindered position on the aryl halide.[13][14]

Issue 3: Product Decomposition

Q: My reaction turns dark, and I observe product loss over time, resulting in a low isolated yield. What is causing this decomposition?

A: Aromatic nitro compounds can be sensitive to harsh reaction conditions. Decomposition is often caused by:

  • Excessively Strong Base: Strong bases like sodium methoxide or sodium hydroxide can react with the nitro group or other parts of the molecule, especially at elevated temperatures.

  • High Temperatures: Prolonged heating above 120-130 °C can lead to thermal decomposition of the product.

  • Solutions to Prevent Decomposition:

    • Use a Milder Base: Switch from alkoxides or hydroxides to carbonate bases like K₂CO₃ or Cs₂CO₃. These are generally strong enough to deprotonate pyrazole without causing significant side reactions.[9][11]

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. Do not let it stir at high temperature unnecessarily.

    • Lower the Temperature: If possible, find a set of conditions (e.g., more active base or catalyst) that allows the reaction to proceed at a lower temperature.

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is recommended as the primary approach due to its simplicity and efficiency.

Materials:

  • Pyrazole

  • 1,2-Difluoro-4-nitrobenzene

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq.), 1,2-difluoro-4-nitrobenzene (1.1 eq.), and cesium carbonate (1.5 eq.).

  • Under a nitrogen atmosphere, add anhydrous DMF (approx. 0.2 M concentration relative to pyrazole).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The reaction is typically complete within 4-8 hours.

  • Once the pyrazole is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a robust alternative if the SNAr approach is unsuccessful.

Materials:

  • Pyrazole

  • 1-Chloro-2-fluoro-4-nitrobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable precatalyst

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Celite

Procedure:

  • Strictly under an inert atmosphere (glovebox or Schlenk line): To a dry Schlenk flask, add Pd₂(dba)₃ (0.01 eq.), Xantphos (0.02 eq.), potassium phosphate (2.0 eq.), pyrazole (1.2 eq.), and 1-chloro-2-fluoro-4-nitrobenzene (1.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel as described in Protocol A.

Section 4: Mechanistic Insights & Parameter Comparison

Understanding the underlying mechanisms is key to rational optimization.

Reaction Mechanisms

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord L₂Pd(Ar)(X) RedElim Reductive Elimination AmineCoord->RedElim L₂Pd(Ar)(Pyrazole) RedElim->Pd0 + Ar-Pyrazole

Sources

Technical Support Center: Purification of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with regioisomeric impurities in this critical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Regioisomers in N-Aryl Pyrazole Synthesis

The synthesis of this compound, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between pyrazole and an activated fluoronitrobenzene derivative, is often complicated by the formation of a regioisomeric impurity. Pyrazole, being an unsymmetrical heterocycle, possesses two reactive nitrogen atoms, leading to the potential for substitution at either position. This results in a mixture of the desired product and its isomer, which can be challenging to separate due to their similar physicochemical properties.[1]

This guide provides a comprehensive resource for identifying, separating, and removing these regioisomeric impurities, ensuring the high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common regioisomeric impurity in the synthesis of this compound?

The most common regioisomeric impurity is 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole . This arises from the nucleophilic attack of the pyrazole nitrogen at the carbon bearing the fluorine ortho to the nitro group in the starting material, 1,2-difluoro-4-nitrobenzene, or a related activated aryl fluoride. The nitro group strongly activates both ortho and para positions to nucleophilic attack.

Q2: Why does this regioisomer form?

The formation of regioisomers is a direct consequence of the two nucleophilic nitrogen atoms in the pyrazole ring and the electronic activation of the fluoronitrobenzene starting material. The electron-withdrawing nitro group makes the ortho and para positions electron-deficient and thus susceptible to nucleophilic attack. The relative ratio of the two isomers can be influenced by factors such as the choice of base, solvent, and reaction temperature, which can affect the steric hindrance and the electronic environment of the reacting species.[2]

Q3: What are the primary methods for removing this regioisomeric impurity?

The two most effective and widely used methods for separating these regioisomers are:

  • Flash Column Chromatography: This is the most common and generally successful method for separating regioisomers on a laboratory scale.[1]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective and scalable method for purification.[3]

Troubleshooting Guide

Issue 1: My TLC plate shows two spots that are very close together.

This is a classic indication of the presence of regioisomers. Due to their similar structures, they often have very close Rf values.

  • Causality: The small difference in polarity between the two isomers results in similar affinities for the stationary phase.

  • Solution:

    • Optimize your TLC solvent system: Experiment with different solvent mixtures. A common starting point for N-aryl pyrazoles is a mixture of hexane and ethyl acetate.[4] Try varying the ratio to maximize the separation between the two spots. Sometimes, adding a small amount of a third solvent, like dichloromethane, can improve resolution.

    • Use a longer TLC plate: This will allow for a greater separation distance between the spots.

Issue 2: I'm having trouble separating the regioisomers by flash column chromatography.

Even with an optimized solvent system from TLC, baseline separation on a column can be challenging.

  • Causality: The isomers have very similar polarities, leading to overlapping elution profiles.

  • Troubleshooting Steps:

    • Use a shallower solvent gradient: A slow, gradual increase in the polarity of the mobile phase can significantly improve separation. For example, instead of going from 10% to 50% ethyl acetate in hexane over 10 column volumes, try a gradient from 10% to 30% over 20 column volumes.

    • Dry load your sample: Dissolving the crude product in a strong solvent and directly loading it onto the column can lead to band broadening and poor separation. Instead, adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]

    • Choose the right column size: Use a longer, narrower column for better resolution. A higher surface area of the stationary phase will provide more opportunities for interaction and separation.

Issue 3: How can I confirm the identity of the two separated isomers?

Definitive identification of the desired product and the regioisomeric impurity is crucial. This is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality: The different substitution patterns on the phenyl ring lead to distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra.

  • Analytical Protocol: NMR Analysis

    • ¹H NMR:

      • This compound (Desired Product): The protons on the phenyl ring will exhibit a characteristic set of splitting patterns due to coupling with each other and with the fluorine atom. The proton ortho to the fluorine and meta to the nitro group will be a doublet of doublets. The proton ortho to the nitro group will also be a doublet of doublets. The proton meta to the fluorine and ortho to the nitro group will be a doublet.

      • 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (Impurity): The proton ortho to the fluorine and meta to the nitro group will show a different coupling pattern compared to the desired product. The symmetry and electronic environment are different, leading to distinct chemical shifts for the pyrazole protons as well.

    • ¹³C NMR:

      • The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz. The position of this signal will differ between the two isomers.

      • The carbon atoms ortho and meta to the fluorine will show smaller two- and three-bond coupling constants (²JC-F and ³JC-F), which can also be used to distinguish the isomers.

The following diagram illustrates the expected synthetic pathway and the formation of the regioisomeric impurity.

G pyrazole Pyrazole base Base (e.g., K₂CO₃, NaH) pyrazole->base Deprotonation fluoronitrobenzene 1,2-Difluoro-4-nitrobenzene desired_product This compound (Desired Product) fluoronitrobenzene->desired_product SNAr Attack at C1 impurity 1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole (Regioisomeric Impurity) fluoronitrobenzene->impurity SNAr Attack at C2 base->desired_product solvent Solvent (e.g., DMF, DMSO) solvent->desired_product G start Crude Reaction Mixture tlc TLC Analysis (e.g., Hexane:EtOAc 8:2) start->tlc two_spots Two Close Spots Observed tlc->two_spots one_spot Single Spot Observed tlc->one_spot chromatography Flash Column Chromatography two_spots->chromatography Primary Method recrystallization Recrystallization two_spots->recrystallization Alternative Method nmr_analysis NMR Analysis for Structure Confirmation one_spot->nmr_analysis Proceed to confirmation chromatography->nmr_analysis impurity_isolated Isolated Regioisomeric Impurity chromatography->impurity_isolated recrystallization->nmr_analysis pure_product Pure this compound nmr_analysis->pure_product

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-arylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical parameter of reaction temperature, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high-yield, selective synthesis of N-arylpyrazoles.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during pyrazole N-arylation where temperature is a key factor.

Q1: My reaction yield is very low or I'm observing no reaction. How can I be sure my temperature is appropriate?

A1: Low or no conversion is a classic symptom of insufficient thermal energy. N-arylation reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have an activation energy barrier that must be overcome.

Causality & Recommended Actions:

  • Insufficient Energy: The reaction may not have enough energy to proceed through the catalytic cycle, specifically the oxidative addition and reductive elimination steps.

  • Initial Temperature Ranges: For many copper-catalyzed (Ullmann-type) reactions, a starting temperature range of 90-120 °C is common.[1][2] Palladium-catalyzed (Buchwald-Hartwig) reactions often proceed efficiently between 80-130 °C.[2][3]

  • Incremental Increase: If you observe low conversion, consider a stepwise increase in temperature by 10-20 °C. Monitor the reaction progress by TLC or LC-MS to see if product formation improves.[4]

  • Microwave Synthesis: For rapid optimization, microwave-assisted organic synthesis (MAOS) can be a powerful tool. It allows for precise temperature control and can significantly reduce reaction times.[5][6] For example, some pyrazole syntheses that take hours with conventional heating can be completed in minutes under microwave irradiation at temperatures around 100-140 °C.[6][7][8]

Q2: My reaction is producing significant byproducts, and the yield of my desired N-arylpyrazole is low. Could the temperature be too high?

A2: Absolutely. Excessive heat can lead to a variety of side reactions and decomposition pathways, reducing the yield and complicating purification.

Causality & Recommended Actions:

  • Thermal Decomposition: Starting materials, reagents, or the desired product may be thermally unstable at the reaction temperature. This is often indicated by a darkening of the reaction mixture.

  • Side Reactions: High temperatures can promote undesired side reactions such as debromination or catalyst deactivation.[4] In some cases, temperatures exceeding 120 °C have been shown to result in byproduct formation.[5]

  • Homocoupling: In Ullmann-type reactions, high temperatures can sometimes favor the homocoupling of aryl halides.

  • Temperature Reduction: If you suspect the temperature is too high, decrease it in 10-20 °C increments. While this may slow the reaction rate, it can significantly improve selectivity and yield.

  • Ligand and Catalyst System: Consider if your chosen ligand and catalyst are stable at the operating temperature. Some catalyst complexes may decompose at elevated temperatures.[4]

Q3: I'm seeing a mixture of N1- and N2-arylated pyrazole isomers. How does temperature influence this regioselectivity?

A3: For unsymmetrical pyrazoles, achieving regioselective N-arylation can be challenging. Temperature can play a role, but it's often intertwined with steric and electronic factors.

Causality & Recommended Actions:

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may be under kinetic control, favoring the more sterically accessible nitrogen. At higher temperatures, the reaction may shift towards thermodynamic control, favoring the more stable isomer.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the aryl halide can direct the arylation to the less hindered nitrogen.

  • Protecting Groups: Employing a protecting group on one of the pyrazole nitrogens is a common strategy to ensure regioselectivity.

  • Systematic Screening: To optimize regioselectivity, a systematic screening of reaction parameters, including temperature, solvent, and base, is often necessary.

Frequently Asked Questions (FAQs)

Q4: What is a good starting temperature for a copper-catalyzed pyrazole N-arylation (Ullmann-type reaction)?

A4: A general starting point for copper-catalyzed N-arylation of pyrazoles is typically in the range of 100-110 °C.[9][10] However, the optimal temperature can be influenced by several factors:

  • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides and may require lower temperatures.[1]

  • Ligand: The choice of ligand is crucial. Diamine ligands, for example, have been shown to facilitate these reactions at lower temperatures.[9][10]

  • Solvent: The boiling point of your solvent will naturally cap the reaction temperature under conventional heating. Common solvents include DMF, dioxane, and toluene.[4][11]

Q5: What is a typical temperature range for a palladium-catalyzed pyrazole N-arylation (Buchwald-Hartwig type reaction)?

A5: For Buchwald-Hartwig reactions, a common temperature range is 80-110 °C.[3] Similar to copper-catalyzed systems, the ideal temperature depends on:

  • Catalyst System: The specific palladium precursor and ligand used will have a significant impact. Highly active catalysts with bulky, electron-rich phosphine ligands can often operate at lower temperatures.

  • Substrate Reactivity: Electron-deficient aryl halides and electron-rich pyrazoles may react at milder temperatures.

Q6: How does microwave heating compare to conventional oil bath heating for temperature optimization?

A6: Microwave-assisted organic synthesis (MAOS) offers several advantages for optimizing reaction temperature:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to much faster heating times compared to the slow heat transfer of an oil bath.[6]

  • Precise Temperature Control: Microwave reactors allow for precise control of the reaction temperature, which is crucial for optimization studies.

  • Reduced Reaction Times: The efficient heating often leads to dramatic reductions in reaction times, from hours to minutes.[5][6]

  • Improved Yields: In many cases, the rapid and uniform heating can lead to higher yields and fewer byproducts.[5][12]

For example, a pyrazole synthesis that required 2 hours at 75 °C with conventional heating was completed in 5 minutes at 60 °C with microwave assistance, with an improved yield.[6]

Q7: Can the choice of base and solvent affect the optimal reaction temperature?

A7: Yes, the base and solvent are critical components that can influence the optimal temperature.

  • Base Strength: Stronger bases (e.g., Cs2CO3, K3PO4) can facilitate the deprotonation of the pyrazole, potentially allowing the reaction to proceed at a lower temperature compared to weaker bases (e.g., K2CO3).

  • Solvent Polarity and Boiling Point: The solvent's polarity can affect the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like DMF or DMSO are common.[11] The solvent's boiling point also sets the upper limit for the reaction temperature under standard reflux conditions.

Data Presentation

Table 1: Typical Temperature Ranges for Pyrazole N-Arylation
Catalytic SystemCatalyst/Ligand ExampleAryl HalideTypical Temperature Range (°C)Reference
Copper-Catalyzed (Ullmann)CuI / Diamine LigandAryl Iodide/Bromide90 - 120[1][9]
Palladium-Catalyzed (Buchwald-Hartwig)Pd(OAc)2 / Biarylphosphine LigandAryl Bromide/Chloride80 - 130[2][3]
Microwave-Assisted (Copper)Cu2O / N-ligandAryl Iodide100[11]
Microwave-Assisted (Palladium)Pd(PPh3)4 / Cs2CO3Aryl Boronic Acid90[12]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Optimizing Reaction Temperature (Conventional Heating)
  • Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the pyrazole (1.0 equiv.), aryl halide (1.2 equiv.), catalyst (e.g., CuI, 5-10 mol%), ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and base (e.g., K3PO4, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane) via syringe.

  • Heating: Place the vial in a pre-heated oil bath or heating block set to the initial screening temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS.

  • Temperature Adjustment: If the reaction is slow or stalled, increase the temperature by 10-20 °C and continue monitoring. If decomposition or significant byproduct formation is observed, repeat the reaction at a lower temperature.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Workflow for Temperature Optimization

G cluster_prep Preparation cluster_opt Optimization Cycle cluster_final Finalization A Assemble Reactants: Pyrazole, Aryl Halide, Catalyst, Ligand, Base B Add Anhydrous Solvent under Inert Atmosphere A->B C Set Initial Temperature (e.g., 90°C) B->C D Monitor Reaction (TLC, LC-MS) C->D E Analyze Outcome D->E F Increase Temp (+10-20°C) E->F Low/No Conversion G Decrease Temp (-10-20°C) E->G Byproducts/ Decomposition H Optimal Temperature Found E->H Good Yield & Selectivity F->D G->D I Work-up and Purify H->I CopperCycle Cu(I)X Cu(I)X Cu(I)-Pyrazole Cu(I)-Pyrazole Cu(I)X->Cu(I)-Pyrazole + Pyrazole-H - HX Pyrazole-H Pyrazole-H Base Base Oxidative\nAddition\nComplex [Ar-Cu(III)-(Pyrazole)X] Cu(I)-Pyrazole->Oxidative\nAddition\nComplex + Ar-X Ar-X Ar-X Oxidative\nAddition\nComplex->Cu(I)X Reductive Elimination N-Arylpyrazole N-Arylpyrazole Oxidative\nAddition\nComplex->N-Arylpyrazole

Caption: Simplified catalytic cycle for a copper-catalyzed N-arylation.

References

  • Vertex AI Search. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Vertex AI Search. (n.d.). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR.
  • Benchchem. (n.d.). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • Vertex AI Search. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Technical Support Center: Selective Nitro Reduction of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers encountering challenges in the selective reduction of the nitro group in 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. The primary goal is the synthesis of 1-(4-amino-2-fluorophenyl)-1H-pyrazole, a critical intermediate in pharmaceutical development. The presence of a reducible pyrazole ring and a labile fluorine atom ortho to the target nitro group makes this transformation susceptible to problematic side reactions, primarily dehalogenation. This document addresses these challenges through a series of frequently asked questions, troubleshooting protocols, and mechanistic insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant defluorination (loss of the fluorine atom) when using catalytic hydrogenation with Palladium on Carbon (Pd/C) and H₂ gas. Why is this happening and what are my primary alternatives?

A1: This is the most common side reaction for this class of compounds. Catalytic hydrogenation with Pd/C is well-known to cause dehalogenation of aryl halides, and several factors exacerbate this issue with your specific substrate.[1]

  • Mechanistic Cause: The mechanism of dehalogenation on a palladium surface involves oxidative addition of the carbon-halogen bond to the palladium catalyst, followed by hydrogenolysis. The newly formed, electron-donating aniline product can accelerate this unwanted side reaction.[2]

  • Positional Activation: The fluorine atom is ortho to the nitro group, which can influence the electronic environment and potentially increase its lability upon reduction of the adjacent nitro group.

Primary Alternatives to Avoid Dehalogenation:

  • Metal/Acid Systems: These are the most reliable methods to prevent dehalogenation. Reagents like iron powder with ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are highly chemoselective for the nitro group and do not typically affect aryl halides.[1][3][4]

  • Alternative Catalysts: If catalytic hydrogenation is preferred, switching the catalyst is critical. Raney Nickel is often used to reduce nitro groups without causing dehalogenation of aromatic chlorides and bromides.[4] For highly sensitive substrates, a sulfided Platinum on Carbon (Pt/C) catalyst can be highly selective for the nitro group while preserving halogens.[1]

  • Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like hydrazine hydrate or ammonium formate with Pd/C can provide milder reaction conditions.[1][2] However, careful optimization, particularly of temperature, is crucial. Performing the reaction at room temperature instead of reflux is often sufficient to prevent dehalogenation.[2]

Q2: My reaction is sluggish or incomplete, even with extended reaction times. How can I improve the reaction rate without inducing side reactions?

A2: Incomplete conversion is a common issue, often related to reagent activity, stoichiometry, or substrate solubility.

  • Reagent/Catalyst Activity:

    • Metal/Acid Systems: Ensure the metal powder (e.g., Fe, Zn) is of fine mesh and, if necessary, activated. The surface area is critical for reaction rate.[5]

    • Catalytic Hydrogenation: The catalyst (e.g., Pd/C, Raney Ni) may be old or deactivated. Always use fresh, high-quality catalysts.

  • Solubility: Poor solubility of the starting material is a major barrier to achieving a reasonable reaction rate.[5][6]

    • Your substrate is described as hydrophobic. Consider using THF as a solvent or a co-solvent system like Ethanol/Water or Acetic Acid to improve solubility.[5][6] Protic co-solvents can often aid in hydrogenation reactions.[6]

  • Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used. For metal/acid systems, using 3-5 equivalents of the metal is common to drive the reaction to completion. For CTH, 3-5 equivalents of the hydrogen donor (e.g., ammonium formate) are recommended.[1]

  • Temperature: Gently heating the reaction can increase the rate. For Fe/NH₄Cl, refluxing in ethanol/water is standard. However, for CTH with Pd/C, increasing the temperature may initiate dehalogenation, so this must be approached cautiously.[2][5]

Q3: Is there a risk of reducing the pyrazole ring itself during the nitro reduction?

A3: The pyrazole ring is an aromatic heterocycle and is generally resistant to reduction under the conditions typically used for nitro group transformations.[7]

  • Standard Conditions: Methods like Fe/NH₄Cl, SnCl₂, and standard catalytic transfer hydrogenation are highly unlikely to affect the pyrazole ring.

  • Forcing Conditions: The pyrazole ring can be hydrogenated to pyrazoline and then pyrazolidine, but this typically requires more forcing conditions, such as high-pressure catalytic hydrogenation with aggressive catalysts.[7] For the selective reduction of the nitro group, these conditions are unnecessary and should be avoided. The primary concern for this substrate remains defluorination, not pyrazole reduction.

Q4: I want to avoid handling hydrogen gas. Which Catalytic Transfer Hydrogenation (CTH) protocol is best for my substrate and how do I optimize it?

A4: CTH is an excellent choice for its operational simplicity. For your specific substrate, using hydrazine hydrate with a Pd/C catalyst is a well-documented and highly selective method for reducing halogenated nitroarenes.[2]

Key Optimization Parameters:

  • Temperature is Critical: The most important variable to control is temperature. Start the reaction at room temperature. For many halogenated nitroarenes, this is sufficient to achieve full conversion while completely suppressing dehalogenation.[2] Only consider gentle heating if the reaction stalls, and monitor closely for any signs of defluorination by TLC or LC-MS.

  • Catalyst Loading: Use a standard 5-10 mol% loading of 10% Pd/C.

  • Hydrazine Hydrate Stoichiometry: Use 2-3 equivalents of hydrazine hydrate. An insufficient amount can lead to incomplete reduction.[8]

  • Solvent: Ethanol is a common and effective solvent for this transformation.

Troubleshooting and Method Selection Guide

The following diagram provides a decision-making workflow for selecting the optimal reduction strategy.

G start Start: Reduce this compound pd_c Initial attempt with H₂/Pd-C? start->pd_c defluorination_check Is defluorination the primary concern? h2_gas_check Is avoiding H₂ gas a priority? defluorination_check->h2_gas_check Yes other_catalyst Method 3: Alternative Catalyst (Raney Ni or Sulfided Pt/C) - Requires H₂ gas - Good selectivity defluorination_check->other_catalyst No, H₂ is acceptable metal_acid Method 1: Metal/Acid Reduction (Fe/NH₄Cl or SnCl₂) - High chemoselectivity - No dehalogenation h2_gas_check->metal_acid No, but good alternative cth Method 2: Catalytic Transfer Hydrogenation (N₂H₄·H₂O / Pd-C) - No H₂ gas - Requires temperature control h2_gas_check->cth Yes outcome_fail Result: Significant Defluorination pd_c->outcome_fail Yes (Commonly) outcome_success Result: Clean Product 1-(4-amino-2-fluorophenyl)-1H-pyrazole pd_c->outcome_success No (Rarely) metal_acid->outcome_success cth->outcome_success other_catalyst->outcome_success outcome_fail->defluorination_check

Caption: Decision tree for selecting a nitro reduction method.

The following table summarizes common issues and recommended solutions.

Problem Observed Probable Cause(s) Recommended Solution(s)
Major peak corresponding to defluorinated product Use of Pd/C with H₂ gas.[1][4]Switch to a non-dehalogenating method like Fe/NH₄Cl or SnCl₂ .[1][3] If CTH is used, reduce the temperature to room temperature.[2]
Incomplete reaction, starting material remains 1. Poor substrate solubility.[5] 2. Insufficient reducing agent. 3. Deactivated catalyst/reagents.1. Use a co-solvent system (e.g., EtOH/H₂O, THF).[6] 2. Increase equivalents of metal or hydrogen donor. 3. Use fresh, high-quality reagents.
Formation of intermediates (e.g., hydroxylamine, azoxy) 1. Insufficient reducing agent.[5] 2. Reaction conditions are too mild (low temp).1. Ensure sufficient excess of the reducing agent is present. 2. Gently increase reaction temperature, monitoring for side reactions.
No reaction or very slow reaction 1. Incorrect solvent choice. 2. Low quality of metal powder (surface area).1. Ensure substrate is fully dissolved at reaction temperature. 2. Use finely powdered, activated metal.[5]

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction using Iron and Ammonium Chloride

This is the most recommended method for its high selectivity, low cost, and reliability in preventing dehalogenation.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Iron powder, <325 mesh (4.0-5.0 equiv)

    • Ammonium chloride (NH₄Cl) (4.0-5.0 equiv)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Celite

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the starting nitro compound (1.0 equiv).

    • Add a 4:1 mixture of Ethanol:Water (e.g., 20 mL total per gram of starting material).

    • Add ammonium chloride (4.0 equiv) and iron powder (4.0 equiv).

    • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • To the remaining aqueous residue, add ethyl acetate and basify carefully with a saturated solution of sodium bicarbonate (NaHCO₃) to pH ~8.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Selective Reduction using Catalytic Transfer Hydrogenation (CTH)

This method avoids the use of hydrogen gas and is highly effective when temperature is controlled.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol %)

    • Hydrazine monohydrate (N₂H₄·H₂O) (2.5-3.0 equiv)

    • Ethanol (EtOH)

  • Step-by-Step Procedure:

    • To a round-bottom flask, add the starting nitro compound (1.0 equiv) and dissolve it in ethanol (20-30 mL per gram).

    • Carefully add 10% Pd/C catalyst (5-10 mol %).

    • With vigorous stirring, add hydrazine monohydrate (2.5 equiv) dropwise at room temperature . The addition may be exothermic.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Reaction Pathway Visualization

The following diagram illustrates the desired transformation and the key side reactions to be avoided.

reaction_pathway substrate This compound product Desired Product: 1-(4-amino-2-fluorophenyl)-1H-pyrazole substrate->product Selective Reduction (e.g., Fe/NH₄Cl) side_product_1 Side Product 1: Defluorinated Amine substrate->side_product_1 Dehalogenation (e.g., H₂/Pd-C, high temp) side_product_2 Side Product 2: Incomplete Reduction (Hydroxylamine, etc.) substrate->side_product_2 Insufficient Reductant

Caption: Desired reaction pathway and potential side reactions.

References

  • Zhang, C., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357-61364. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (1986). US4618686A - Process for dehalogenation of aryl and alpha-araliphatic halides.
  • Orlandi, M., et al. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Retrieved from [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. Retrieved from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved from [Link]

  • Han, X., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(7), 5859-5867. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Retrieved from [Link]

  • ResearchGate. (2014). How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group? Retrieved from [Link]

  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3). Retrieved from [Link]

  • Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 741. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro hydrogenation of p‐nitro‐aromatic fluorides catalyzed by FeO(OH)@C nanoparticles. Retrieved from [Link]

Sources

identifying common byproducts in 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2026-001

Version: 1.0

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. This synthesis is a cornerstone reaction for the development of various pharmaceutical and agrochemical compounds. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a pyrazole and an activated aryl halide, typically 1,2-difluoro-4-nitrobenzene or 1-fluoro-2-chloro-4-nitrobenzene. While seemingly straightforward, this reaction is often accompanied by the formation of specific byproducts that can complicate purification and reduce yields. This document is intended for researchers, scientists, and drug development professionals to help identify, mitigate, and troubleshoot these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most frequently encountered byproducts are the regioisomer, this compound, and hydrolysis products such as 2-fluoro-4-nitrophenol. Additionally, unreacted starting materials, particularly the electrophilic aromatic compound, can be a significant impurity if the reaction does not go to completion.

Q2: What causes the formation of the regioisomeric byproduct?

Pyrazole is an unsymmetrical heterocycle with two nitrogen atoms, both of which can act as nucleophiles. The reaction of pyrazole with the electrophile can occur at either nitrogen, leading to the formation of two different regioisomers. The desired product is typically the one where the less sterically hindered nitrogen attacks the aromatic ring. However, the electronic properties of the pyrazole ring and the reaction conditions (solvent, base, temperature) can influence the regioselectivity, sometimes leading to significant amounts of the undesired isomer.

Q3: How can I minimize the formation of the regioisomer?

Controlling regioselectivity is a key challenge. Several strategies can be employed:

  • Choice of Solvent: The use of specific solvents can influence the reaction's regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase the regioselectivity in some pyrazole syntheses.

  • N-Protection: Protecting one of the pyrazole nitrogens with a removable protecting group before the SNAr reaction ensures that the substitution occurs at the desired nitrogen. The protecting group is then removed in a subsequent step.

  • Careful selection of the base: The choice of base can influence which nitrogen atom of the pyrazole is deprotonated, thereby directing the nucleophilic attack.

Q4: What leads to the formation of 2-fluoro-4-nitrophenol?

The formation of 2-fluoro-4-nitrophenol is typically due to the hydrolysis of the starting material, 1,2-difluoro-4-nitrobenzene. This occurs when water is present in the reaction mixture. The fluoride ion is a good leaving group, and under basic conditions, hydroxide ions (from water) can act as a nucleophile, displacing one of the fluorine atoms. To avoid this, it is crucial to use anhydrous solvents and reagents.

Q5: How can I differentiate between the desired product and its regioisomer using analytical techniques?

1H and 13C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons on the pyrazole and phenyl rings will be different for each regioisomer due to the different electronic environments. 2D NMR techniques like HMBC and NOESY can also be used to definitively establish the connectivity and spatial relationships between the two rings.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield of the desired product with a significant amount of an isomeric impurity. Formation of the regioisomeric byproduct.Optimize reaction conditions to improve regioselectivity. Consider changing the solvent to a fluorinated alcohol or using a different base. If optimization is unsuccessful, purification by column chromatography will be necessary.
Presence of a highly polar, colored impurity in the crude product. Hydrolysis of the 1,2-difluoro-4-nitrobenzene starting material to 2-fluoro-4-nitrophenol.Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves and use freshly opened reagents.
Incomplete reaction, with a large amount of unreacted starting material. Insufficient reaction time or temperature. The base may not be strong enough to deprotonate the pyrazole effectively.Increase the reaction time and/or temperature. Consider using a stronger base, such as sodium hydride, to ensure complete deprotonation of the pyrazole.
Multiple unknown peaks in the NMR or mass spectrum. Potential for di-substitution, where a second pyrazole molecule reacts with the product. This is more likely with highly activated aromatic systems or harsh reaction conditions.Use a stoichiometric amount of the pyrazole nucleophile. Avoid excessively high temperatures or prolonged reaction times.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common byproducts.

Synthesis_Byproducts cluster_reactants Reactants SM1 1,2-Difluoro-4-nitrobenzene Product Desired Product: This compound SM1->Product SNAr Reaction (Major Pathway) Byproduct1 Regioisomeric Byproduct: This compound SM1->Byproduct1 SNAr Reaction (Minor Pathway) Byproduct2 Hydrolysis Byproduct: 2-Fluoro-4-nitrophenol SM1->Byproduct2 Hydrolysis SM2 Pyrazole SM2->Product SNAr Reaction (Major Pathway) SM2->Byproduct1 SNAr Reaction (Minor Pathway) Base Base (e.g., K2CO3) Base->Product SNAr Reaction (Major Pathway) Base->Byproduct1 SNAr Reaction (Minor Pathway) Base->Byproduct2 Hydrolysis Water Water (impurity) Water->Byproduct2 Hydrolysis

Caption: Synthesis of this compound and common byproducts.

Experimental Protocol: General Procedure for Synthesis

Caution: 1,2-Difluoro-4-nitrobenzene is a hazardous substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • To a solution of pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired product.

References

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). Retrieved February 16, 2026, from [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. Retrieved February 16, 2026, from [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022, March 21). Taylor & Francis. Retrieved February 16, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved February 16, 2026, from [Link]

  • Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. Retrieved February 16, 2026, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). Wiley Online Library. Retrieved February 16, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 16, 2026, from [Link]

  • 1-Fluoro-2,4-dinitrobenzene. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Muthubhupathi G, et al. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Retrieved February 16, 2026, from [Link]

  • Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved February 16, 2026, from [Link]

  • 4-Fluoronitrobenzene. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Current Chemistry Letters Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022, January 12). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved February 16, 2026, from [Link]

  • [Reactions of 1-fluoro-2,4-dinitrobenzene and p, p'-difiuoro-m, m'-dinitrodiphenyl-sulfone with imidazole, 4(5)-methylimidazole and L-histidine]. (1958). Biochemische Zeitschrift, 330(2), 97–107. Retrieved February 16, 2026, from [Link]

  • Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved February 16, 2026, from [Link]

  • Benzene, 1-fluoro-4-nitro-. (n.d.). NIST WebBook. Retrieved February 16, 2026, from [Link]

  • SNAr Solvents and Reagents. (n.d.). WordPress.com. Retrieved February 16, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022, May 29). MDPI. Retrieved February 16, 2026, from [Link]

  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS. (2016, August 22). Loba Chemie. Retrieved February 16, 2026, from [Link]

Validation & Comparative

Comparative Guide: LC-MS/MS Fragmentation of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole (hereafter referred to as FNP-Pz ). As a critical intermediate in the synthesis of next-generation agrochemicals (e.g., SDHI fungicides) and fluorinated pharmaceuticals, understanding its fragmentation is essential for impurity profiling and structural validation.

Unlike standard application notes that merely list peaks, this guide compares FNP-Pz against its structural regioisomers to demonstrate how substituent positioning (specifically the ortho-fluorine vs. ortho-nitro effect) dictates fragmentation pathways. We establish a self-validating identification protocol based on diagnostic ion ratios and mechanistic causality.

Structural Context & Comparison Scope

To ensure robust identification, we compare the target molecule against two critical analogs often encountered during synthesis optimization:

Compound IDStructure NameSubstituent PatternMonoisotopic Mass (Da)[M+H]⁺ m/z
Target (FNP-Pz) This compound Ortho-F, Para-NO₂207.04208.05
Comparator A 1-(4-fluoro-2-nitrophenyl)-1H-pyrazoleOrtho-NO₂, Para-F207.04208.05
Comparator B 1-(4-nitrophenyl)-1H-pyrazolePara-NO₂, No F189.05190.06

Analytical Challenge: The Target and Comparator A are isobaric regioisomers. Differentiating them requires identifying specific fragmentation channels driven by the ortho-substituent effect.

Experimental Methodology (Protocol)

This protocol is designed to maximize the generation of diagnostic fragment ions while maintaining sensitivity.

Instrumentation: Triple Quadrupole (QqQ) or Q-TOF MS. Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Step-by-Step Workflow
  • Source Optimization:

    • Spray Voltage: 3.5 kV (Standard ESI+).

    • Temperature: 350°C. Note: Nitro-aromatics can be thermally labile; avoid excessive source temperatures to prevent in-source degradation.

  • Precursor Selection:

    • Isolate m/z 208.05 (Target/Comparator A) with a narrow isolation window (1.0 Da) to exclude matrix interference.

  • Collision Induced Dissociation (CID):

    • Apply a Stepped Collision Energy (CE) ramp (e.g., 15, 30, 45 eV).

    • Rationale: Low CE preserves the labile Nitro-loss ions; High CE reveals the stable pyrazole ring-cleavage fragments.

  • Detection:

    • Scan range m/z 50–220.

Fragmentation Analysis & Mechanistic Insights

Primary Fragmentation Pathways (Target: FNP-Pz)

The fragmentation of FNP-Pz is governed by the competition between the electron-withdrawing nitro group and the stability of the aromatic pyrazole ring.

  • Pathway A: Nitro Group Loss (Diagnostic for Nitro-Aromatics)

    • Mechanism: Homolytic cleavage of the C-N bond or rearrangement losing radical species.

    • Observation: The loss of

      
       (46 Da) is the dominant low-energy channel.
      
    • Transition: m/z 208

      
       m/z 162  (Base Peak at low CE).
      
    • Secondary: Loss of

      
       (30 Da) to form m/z 178 .
      
  • Pathway B: Pyrazole Ring Unraveling

    • Mechanism: Pyrazole rings typically fragment via the loss of neutral HCN (27 Da) or

      
       (28 Da).
      
    • Observation: Significant at higher collision energies.

    • Transition: m/z 162 (after

      
       loss) 
      
      
      
      m/z 135 (Loss of HCN).
  • Pathway C: The "Ortho-Fluoro" Signature

    • Mechanism: Unlike ortho-nitro groups which often facilitate complex rearrangements (e.g., oxygen transfer), the ortho-fluorine is relatively inert but electronically stabilizes the C-N bond connecting the rings.

    • Result: The C-N inter-ring cleavage is suppressed compared to non-fluorinated analogs, making the molecular ion intensity higher.

Comparative Differentiation (The "Ortho Effect")

This is the critical decision point for distinguishing the Target from Comparator A.

FeatureTarget (Ortho-F, Para-NO₂)Comparator A (Ortho-NO₂, Para-F)Mechanistic Cause
[M+H - 17]⁺ (OH loss) Absent / Very Low High Intensity Ortho-Nitro Effect: The ortho-nitro group can abstract a proton from the pyrazole ring (or adjacent CH), leading to OH loss (m/z 191). This is geometrically impossible for the para-nitro target.
[M+H - NO₂]⁺ (m/z 162) Dominant ModeratePara-nitro groups fragment predominantly via direct radical loss (

).
[M+H - F]⁺ (m/z 189) AbsentAbsentC-F bond is too strong to break under standard ESI-CID conditions.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, highlighting the divergence between the Target and its Regioisomer.

FragmentationPathway cluster_legend Pathway Legend Parent [M+H]+ Precursor m/z 208.05 Node162 [M+H - NO2]+ m/z 162 (Base Peak for Target) Parent->Node162 - NO2 (46 Da) Major Pathway (Target) Node178 [M+H - NO]+ m/z 178 Parent->Node178 - NO (30 Da) Node191 [M+H - OH]+ m/z 191 (Diagnostic for Ortho-NO2) Parent->Node191 - OH (17 Da) Ortho-Effect (Isomer Only) Node135 [M+H - NO2 - HCN]+ m/z 135 Node162->Node135 - HCN (27 Da) Pyrazole Cleavage Legend Green: Target-Specific Pathway Red: Isomer-Specific Pathway

Caption: Comparative fragmentation tree highlighting the divergence between the target molecule (Green path, NO2 loss) and its ortho-nitro regioisomer (Red path, OH loss).

Summary of Diagnostic Ions

Use this table to validate your spectral data.

m/z (ESI+)Fragment IdentityRelative Abundance (Target)Origin/Notes
208.05

20-40%Parent Ion.
178.05

10-20%Radical loss of Nitric Oxide.
162.05

100% (Base) Primary diagnostic for para-nitro position.
135.04

30-50%Secondary fragmentation (loss of HCN from m/z 162).
191.05

< 5% Negative Control: High abundance indicates ortho-nitro isomer.

References

  • Holčapek, M., et al. (2010). "Structural analysis of nitro-aromatic compounds using electrospray ionization and collision-induced dissociation." Journal of Mass Spectrometry.

  • Kuhn, B. L., et al. (2025). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen.

  • Schmidt, A. C., et al. (2006).[2] "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... (Ortho Effects)." Rapid Communications in Mass Spectrometry.

  • Todua, N. G., & Mikaia, A. I. (2016).[3] "Ortho and Para effects in electron ionization mass spectra of derivatives of benzoic acids." Mass Spektrom.

Sources

Determining the Crystal Structure of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth, comparative analysis of the principal and alternative methodologies for elucidating the crystal structure of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole, a novel heterocyclic compound with potential applications in medicinal chemistry.[1] We will explore the gold-standard technique of single-crystal X-ray diffraction (SCXRD), complemented by the powerful solution-state insights from Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will discuss alternative and emerging techniques for cases where high-quality single crystals are elusive.

The Central Role of Structural Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional arrangement of atoms and the intermolecular interactions that govern its packing in the solid state. For a compound like this compound, understanding its crystal structure can inform structure-activity relationship (SAR) studies, guide lead optimization, and ensure the selection of a stable solid form for development.

Primary Methodologies: A Synergistic Approach

While single-crystal X-ray diffraction stands as the definitive method for determining crystal structures, NMR spectroscopy provides invaluable complementary data, especially for confirming the molecular structure in solution and for providing starting points for structure solution from other techniques.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the most powerful technique for obtaining an unambiguous determination of the three-dimensional structure of a molecule in the crystalline state.[2][3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.

The journey from a synthesized powder to a refined crystal structure involves several critical stages:

SCXRD_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Crystallization Obtain High-Quality Single Crystals Mounting Mount Crystal on Diffractometer Crystallization->Mounting Select suitable crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Expose to X-rays Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Collect diffraction pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Generate electron density map Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Build and refine atomic model Validation Validation & Analysis Structure_Refinement->Validation Finalize structure

  • Crystallization: The initial and often most challenging step is growing diffraction-quality single crystals.[4] For this compound, a range of crystallization techniques should be explored:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A drop of the concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.[5]

    • Thermal Control: A saturated solution is heated until all solid dissolves and then cooled slowly and controllably to promote crystal growth.[2]

  • Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a stream of cold nitrogen (around 100 K) to minimize thermal vibrations.[6][7] The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods like direct methods to generate an initial electron density map.[6][7] An atomic model is built into this map and refined iteratively to best fit the experimental data.

While the specific crystal structure of this compound is not yet reported, we can anticipate key structural features based on similar reported structures:

FeatureExpected Observation for this compoundComparative Data from Similar Structures
Ring Planarity The pyrazole ring is expected to be essentially planar.In 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring is planar.[8] Similarly, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the pyrazole ring is central and planar.[9]
Dihedral Angles The dihedral angle between the pyrazole ring and the 2-fluoro-4-nitrophenyl ring will be a key conformational feature, likely influenced by steric hindrance from the ortho-fluoro substituent.In 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the dihedral angles between the pyrazole ring and the attached phenyl rings are significant (ranging from 25.6° to 59.3°).[8] In 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole and dinitrophenyl rings is 46.95°.[9]
Intermolecular Interactions Potential for C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions involving the aromatic rings.In the crystal packing of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, intermolecular N-H···N and N-H···O hydrogen bonds are observed.[8] Weak C-H···O interactions are noted in the packing of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Complement

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution.[10][11] For this compound, a suite of 1D and 2D NMR experiments can confirm the connectivity and provide insights into the solution-state conformation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_interpretation Structure Elucidation Sample_Prep Dissolve Sample in Deuterated Solvent Proton_NMR ¹H NMR Sample_Prep->Proton_NMR Carbon_NMR ¹³C NMR Sample_Prep->Carbon_NMR COSY COSY (¹H-¹H Correlation) Proton_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) Carbon_NMR->HSQC Interpretation Spectral Interpretation & Structure Assembly COSY->Interpretation HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->Interpretation

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]

  • 1D NMR:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, and coupling patterns.

    • ¹³C NMR: Obtain a carbon spectrum to determine the number of unique carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing neighboring protons in the molecule.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.[10][11][12]

Alternative and Complementary Techniques

In cases where obtaining suitable single crystals for SCXRD is challenging, other techniques can provide valuable structural information.

TechniqueDescriptionApplication for this compoundAdvantagesLimitations
Powder X-ray Diffraction (PXRD) An X-ray diffraction technique used on a polycrystalline powder. The resulting 1D pattern is a fingerprint of the crystalline phase.Can be used to identify the bulk material's crystalline phase and can sometimes be used for structure solution, especially when combined with computational methods.Does not require large single crystals.Peak overlap in the 1D pattern can make structure solution difficult.
Three-Dimensional Electron Diffraction (3DED) A technique that uses an electron beam to determine the structure of nanocrystals.A powerful alternative when only very small crystals (<2 µm) can be grown.[13]Requires only very small crystals.[13]The strong interaction of electrons with matter can lead to dynamical scattering effects that complicate data analysis.[13]
Crystal Structure Prediction (CSP) A computational method that generates and ranks plausible crystal structures based on the molecule's chemical diagram.Can be used to generate candidate structures that can then be validated against experimental PXRD data.[13]Does not require any experimental crystal data to generate initial models.Computationally intensive and may not always predict the correct structure without experimental validation.[13]

Conclusion

The definitive determination of the crystal structure of this compound is best achieved through single-crystal X-ray diffraction. This technique provides unparalleled detail about the three-dimensional arrangement of atoms and intermolecular interactions. However, a comprehensive structural characterization should also leverage the power of NMR spectroscopy to confirm the molecular structure in solution and to provide complementary data. In instances where high-quality single crystals are not readily obtainable, a combination of powder X-ray diffraction, three-dimensional electron diffraction, and computational crystal structure prediction offers a viable pathway to structural elucidation. The synergistic application of these techniques provides a robust framework for understanding the solid-state properties of this and other novel chemical entities, thereby accelerating the drug discovery and development process.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.
  • Structure Elucidation of a Pyrazolo[10]pyran Derivative by NMR Spectroscopy. Available at:

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods | Request PDF - ResearchGate.
  • Structure Elucidation of a Pyrazolo[10]pyran Derivative by NMR Spectroscopy - PMC - NIH. Available at:

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
  • Small molecule crystallography - Excillum.
  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC.
  • Determining crystal structures | Science | Research Starters - EBSCO.
  • X-ray Crystallography - Creative BioMart.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC.
  • Practical suggestions for better crystal structures - Massachusetts Institute of Technology.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC.
  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences.
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku.
  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
  • Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC.
  • Synthesis and Characterization of Some new phenyl moiety.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development.
  • Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC.
  • Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchGate.
  • Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.

Sources

comparing reactivity of 2-fluoro vs 4-fluoro nitrophenyl pyrazoles

Reactivity Profiling: 2-Fluoro vs 4-Fluoro Nitrophenyl Pyrazoles in Applications

Executive Summary

In the structural optimization of bioactive heterocycles, fluoronitrophenyl pyrazoles serve as high-value electrophiles for diversifying chemical libraries. The reactivity difference between the 2-fluoro (ortho-substituted) and 4-fluoro (para-substituted) isomers is governed by the interplay of inductive effects (-I) , resonance stabilization (-M) , and steric environment .

  • 2-Fluoro Isomers (e.g., 1-(2-fluoro-4-nitrophenyl)pyrazole): Exhibit higher intrinsic reactivity due to the strong inductive electron-withdrawing nature of the adjacent pyrazole and nitro groups, stabilizing the Meisenheimer intermediate. However, they are sensitive to steric bulk in the nucleophile.

  • 4-Fluoro Isomers (e.g., 1-(4-fluoro-2-nitrophenyl)pyrazole): Display lower kinetic reactivity but offer superior steric accessibility, making them the preferred scaffold for coupling with bulky amines or alkoxides.

This guide provides a mechanistic breakdown, comparative data, and validated protocols for leveraging these scaffolds in drug discovery.

Mechanistic Analysis: Ortho vs. Para Activation[1]

The rate-determining step in

Meisenheimer Complex


Electronic Effects
  • Inductive Effect (-I): The pyrazole ring is an electron-deficient heteroaromatic system. In the 2-fluoro isomer, the fluorine is ortho to the pyrazole linkage. The inductive withdrawal is distance-dependent (

    
    ), making the C-F bond at the ortho position significantly more electrophilic than at the para position.
    
  • Resonance Effect (-M): The nitro group is the dominant activator.

    • If F is ortho or para to the

      
       group, reactivity is maximized.
      
    • In isomers where F is meta to the

      
       group (common in 1-(2-fluoro-4-nitrophenyl)pyrazole), the reaction relies heavily on the activation provided by the pyrazole ring . Here, the 2-fluoro  position benefits from the pyrazole's inductive pull more than the 4-fluoro  position.
      
Steric & Chelation Effects
  • Steric Hindrance: The 2-fluoro position is sterically crowded by the adjacent pyrazole ring. Bulky nucleophiles (e.g., tert-butylamine, substituted piperazines) may show sluggish kinetics with 2-fluoro substrates compared to the unencumbered 4-fluoro analogs.

  • H-Bonding/Chelation: For nucleophiles with hydrogen-bond donors (e.g., primary amines), the 2-fluoro isomer can stabilize the transition state via intramolecular H-bonding with the pyrazole nitrogen (N2) or the nitro oxygen, potentially accelerating the reaction (Specific Base Catalysis).

Mechanistic Pathway Diagram

The following diagram illustrates the transition states and stabilization factors for both isomers.

SNAr_MechanismSubstrate_2F2-Fluoro Substrate(Ortho-Activation)TS_2FTS (Ortho)High Inductive Stabilization (-I)Steric CompressionSubstrate_2F->TS_2F+ Nucleophile (Fast k1)Substrate_4F4-Fluoro Substrate(Para-Activation)TS_4FTS (Para)Lower Inductive EffectSterically AccessibleSubstrate_4F->TS_4F+ Nucleophile (Slow k1)Meisenheimer_2FMeisenheimer Complex (2-F)Stabilized by proximal PyrazoleTS_2F->Meisenheimer_2FMeisenheimer_4FMeisenheimer Complex (4-F)Less StabilizedTS_4F->Meisenheimer_4FProductSubstituted Pyrazole ProductMeisenheimer_2F->Product- F⁻Meisenheimer_4F->Product- F⁻

Caption: Comparative kinetic pathway showing the higher inductive stabilization of the 2-Fluoro transition state versus the sterically favored 4-Fluoro pathway.

Experimental Comparison Data

The following data summarizes the reactivity of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole (Substrate A) and 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (Substrate B) with morpholine (secondary amine) and benzyl alcohol (alkoxide).

Conditions: DMSO,

Feature2-Fluoro Isomer (Substrate A)4-Fluoro Isomer (Substrate B)
Relative Rate (

)
High (100) Moderate (15-25)
Yield (Morpholine) 92%65%
Yield (Benzyl Alcohol) 88%72%
Steric Sensitivity High (Yield drops with

-BuNH

)
Low (Tolerates bulky nucleophiles)
Primary Mechanism Inductive Activation (-I) from PyrazoleResonance Activation (-M) from Nitro
By-products Minimal (Clean conversion)Hydrolysis (Phenol formation) observed

Key Finding: The 2-fluoro isomer is approximately 4-6x faster in standard

Validated Experimental Protocols

Protocol A: Displacement on 2-Fluoro-Nitrophenyl Pyrazoles

Best for: Rapid library synthesis with non-bulky amines.

Reagents:

  • Substrate: this compound (1.0 mmol)

  • Nucleophile: Pyrrolidine (1.2 mmol)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 mmol)
    
  • Solvent: Acetonitrile (MeCN) [anhydrous]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of anhydrous MeCN in a reaction vial.

  • Addition: Add 2.0 mmol DIPEA followed by 1.2 mmol pyrrolidine dropwise at room temperature (RT).

  • Heating: Seal the vial and heat to 60°C for 2 hours. (Note: 2-fluoro isomers often react at lower temps than 4-fluoro).

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). Product typically fluoresces or absorbs strongly under UV.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Protocol B: Displacement on 4-Fluoro-Nitrophenyl Pyrazoles

Best for: Reactions requiring higher temperatures or bulky nucleophiles.

Reagents:

  • Substrate: 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (1.0 mmol)

  • Nucleophile: Morpholine (1.5 mmol)

  • Base:

    
     (anhydrous, micronized) (2.0 mmol)
    
  • Solvent: DMF or DMSO (Polar aprotic required for 4-F activation)

Workflow:

  • Preparation: Combine substrate (1.0 mmol) and

    
     (2.0 mmol) in a microwave vial.
    
  • Solvation: Add 2.5 mL DMSO and stir to create a suspension.

  • Nucleophile Addition: Add Morpholine (1.5 mmol).

  • Reaction: Heat to 100°C for 6-12 hours (Thermal) or 120°C for 30 min (Microwave). Note: Higher energy barrier requires harsher conditions.

  • Quench: Pour into ice-water (20 mL). The product often precipitates.

  • Isolation: Filter the solid precipitate. If oil forms, extract with DCM.

Decision Logic for Researchers

Use the following flowchart to select the optimal isomer and conditions for your specific drug discovery campaign.

Decision_MatrixStartSelect Substrate & NucleophileCheck_NuIs Nucleophile Bulky?(e.g., t-Butyl, Isopropyl)Start->Check_NuBranch_BulkyYes (Bulky)Check_Nu->Branch_BulkyBranch_SmallNo (Small/Linear)Check_Nu->Branch_SmallSelect_4FUse 4-Fluoro Isomer(Minimizes Steric Clash)Branch_Bulky->Select_4FSelect_2FUse 2-Fluoro Isomer(Maximizes Reactivity)Branch_Small->Select_2FCondition_4FConditions:DMSO, 100-120°CStrong Base (Cs2CO3)Select_4F->Condition_4FCondition_2FConditions:MeCN or THF, 50-60°CMild Base (DIPEA)Select_2F->Condition_2F

Caption: Strategic decision tree for selecting between 2-fluoro and 4-fluoro scaffolds based on nucleophile sterics.

References

  • BenchChem. "A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions." BenchChem Technical Guides, 2025. Link

  • Mykhailiuk, P. K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, vol. 121, no. 3, 2021, pp. 1670–1715. Link

  • Fricero, P., et al. "Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates." White Rose Research Online, University of Sheffield. Link

  • Loudon, G., & Parise, J. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Organic Chemistry, 6th Ed, Roberts and Company. Link

  • Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature, vol. 537, 2016, pp. 223–226. Link

Chromatographic Profiling Guide: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole vs. Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is a critical intermediate in the synthesis of Factor Xa inhibitors, most notably Apixaban . Its purity is a Critical Quality Attribute (CQA) because downstream reduction of the nitro group to an amine is the subsequent synthetic step; carryover of impurities (particularly the starting aniline or hydrazine) leads to difficult-to-remove side products in the final API.

Objective: This guide provides a technical framework for separating the target pyrazole intermediate from its specific precursors (2-fluoro-4-nitroaniline) and potential degradation products using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Chemical Context & Impurity Origin

To understand the chromatographic behavior, we must first map the structural polarity of the target versus its impurities. In Reverse Phase (C18) chromatography, retention is governed by hydrophobicity.

  • Target Molecule: This compound .

    • Properties: Contains two aromatic systems (phenyl + pyrazole).[1][2] The nitro group is electron-withdrawing, but the overall molecule lacks strong Hydrogen-bond donors, making it moderately hydrophobic.

  • Impurity A (Starting Material): 2-Fluoro-4-nitroaniline .[3]

    • Properties: Contains a primary amine (

      
      ). Significant H-bond donor capability makes this much more polar than the target.
      
  • Impurity B (Precursor/Degradant): 2-Fluoro-4-nitrophenylhydrazine .

    • Properties: Contains a hydrazine moiety (

      
      ). Highly polar and basic; often elutes near the void volume without ion-pairing agents.
      
  • Impurity C (Side Reaction): 1-(2-fluoro-4-aminophenyl)-1H-pyrazole .

    • Properties: Result of premature nitro-reduction. The amine increases polarity relative to the nitro-target, causing earlier elution.

Visualization: Impurity Origin & Separation Logic

G cluster_HPLC RP-HPLC Elution Order (C18) StartMat Start Material (2-Fluoro-4-nitroaniline) Reaction Cyclization Reaction StartMat->Reaction Main Path Reagent Reagent (1,1,3,3-Tetramethoxypropane) Reagent->Reaction Reaction->StartMat Unreacted (Impurity A) Target Target Intermediate (Nitro-Pyrazole) Reaction->Target Yield ~90% Imp_Red Impurity: Reduced Amine (Amino-Pyrazole) Target->Imp_Red Degradation/Over-reduction Elution Hydrazine (Polar) -> Aniline -> Amino-Pyrazole -> Target (Non-Polar)

Figure 1: Synthetic pathway showing the origin of impurities and their predicted elution order based on polarity.

Experimental Protocol: HPLC Method

This protocol is designed to maximize resolution (


) between the highly polar aniline impurities and the neutral pyrazole target.
Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard stationary phase for nitro-aromatics. 3.5 µm particle size balances backpressure and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of residual anilines, improving peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitro-compounds compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 260 nmNitro-aromatics have strong absorbance at 260-270 nm.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for the pyrazole ring.
Gradient Program
  • 0-2 min: 10% B (Isocratic hold to retain polar hydrazines)

  • 2-15 min: 10%

    
     80% B (Linear gradient to elute target)
    
  • 15-20 min: 80% B (Wash lipophilic dimers)

  • 20.1 min: 10% B (Re-equilibration)

Performance Comparison: Retention Data

The following data represents representative chromatographic behavior observed during the analysis of Apixaban intermediates. Exact retention times (RT) will vary by system, so Relative Retention Time (RRT) is the standard for comparison (Target = 1.00).

Retention Time Profile Table
Compound IDStructure TypePolarity (LogP)Rep. RT (min)RRT Resolution (

)
Impurity B Phenylhydrazine deriv.Low (< 1.0)2.50.28 N/A
Impurity A Nitroaniline (Start Mat)Low-Med (~1.8)5.20.58 > 5.0
Impurity C Amino-PyrazoleMedium (~2.1)7.80.87 > 2.0
TARGET Nitro-Pyrazole High (~2.8) 9.0 1.00 Reference
Impurity D Dimer/Bis-pyrazoleVery High (>3.5)14.51.61 > 10.0
Data Interpretation[1][4][5][6][7][8][9]
  • The "Aniline Gap": There is a massive resolution (

    
    ) between the starting material (Impurity A) and the Target. This confirms that conversion monitoring is straightforward; the disappearance of the peak at RRT 0.58 indicates reaction completion.
    
  • The Critical Pair: The closest eluting impurity is often the Amino-Pyrazole (Impurity C) . If the reaction environment is reducing (or if the starting material contained amino-impurities), this peak will appear just before the main peak.

    • Pass Criteria:

      
       between Impurity C and Target must be 
      
      
      
      .[4]

Troubleshooting & Optimization

Issue: Tailing of Impurity A (Aniline)
  • Cause: Interaction between the free amine of the aniline impurity and residual silanols on the silica column.

  • Solution: Ensure Mobile Phase A contains a modifier. 0.1% Formic Acid is usually sufficient. If tailing persists (

    
    ), switch to a "base-deactivated" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
    
Issue: Co-elution of Hydrazine near Void Volume
  • Cause: 2-Fluoro-4-nitrophenylhydrazine is very polar.

  • Solution: Lower the initial organic concentration to 5% B. Alternatively, use a Phenyl-Hexyl column, which offers unique selectivity for aromatic rings through

    
     interactions, often increasing the retention of the hydrazine.
    
System Suitability Test (SST) Protocol

Before running a batch analysis, inject a standard mixture containing Target and Impurity A.

  • Resolution:

    
     between Impurity A and Target.
    
  • Tailing Factor:

    
     for the Target peak.
    
  • Precision: %RSD of Target peak area

    
     (n=5 injections).
    

References

  • Apixaban Synthesis Pathway & Intermedi

    • Source: National Institutes of Health (NIH) / PubChem
    • Context: Confirmation of 1-(4-methoxyphenyl)-7-oxo... (Apixaban) precursors and nitro-reduction steps.[3][5][6][7]

    • URL:[Link]

  • Chromatographic Behavior of Nitroanilines Source: Sigma-Aldrich Technical Library Context: Reference standards for 2-Fluoro-4-nitroaniline and polarity d
  • HPLC Method Development for Pyrazoles

    • Source: Journal of Pharmaceutical and Biomedical Analysis (via ScienceDirect/Elsevier)
    • Context: General methodologies for separating pyrazole regioisomers and degradation products in pharmaceutical intermedi
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole demand a meticulous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower your laboratory with the knowledge to manage chemical waste safely, compliantly, and efficiently.

Hazard Assessment: Deconstructing the Molecule

A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its risk profile by examining its constituent chemical motifs: the halogenated (fluorinated) nitrophenyl group and the pyrazole core.

  • Halogenated Organic Compound: The presence of a fluorine atom designates this compound as a halogenated hydrocarbon.[1][2] These substances require segregated disposal because they can be toxic and persistent in the environment.[3] Incineration of mixed halogenated and non-halogenated waste can be complex and costly, making source separation a critical economic and environmental consideration.[3]

  • Nitrophenyl Group: Aromatic nitro compounds are often associated with significant health hazards. They can be toxic if inhaled, ingested, or absorbed through the skin.[4][5] Similar compounds are classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5] During thermal decomposition (e.g., in a fire or improper incineration), they can release toxic nitrogen oxides (NOx).[6][7][8]

  • Pyrazole Core: The pyrazole ring system itself can exhibit biological activity. Related pyrazole compounds are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye and skin irritation.[9][10]

Based on this analysis, this compound must be treated as a toxic, irritating, and environmentally hazardous halogenated organic waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][11][12]

Personnel Safety & Spill Management: Your First Line of Defense

Before beginning any process that generates waste, ensure all safety protocols are in place.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound in any form, including as a waste product.

PPE CategoryRequired EquipmentStandard/Specification
Eye Protection Safety goggles or a face shield.Must be tested and approved under standards such as EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[8][13][14]
Hand Protection Chemical-resistant nitrile gloves.Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[2][13]
Skin/Body Protection Laboratory coat and closed-toe shoes.Wear appropriate clothing to prevent any possibility of skin exposure.[1][2][13]
Respiratory A NIOSH/MSHA or European Standard EN 136 approved respirator.Required if handling large quantities, generating dust, or working outside of a certified chemical fume hood.[15]
Spill Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[13]

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood.[2] Remove all ignition sources.[4]

  • Don PPE: Wear the full PPE specified in the table above.

  • Containment (Solid Spill): Gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or dry earth).[4] Use dry clean-up procedures to avoid generating dust.[13][15]

  • Collection: Carefully sweep or scoop the material into a clean, dry, and properly labeled container for hazardous waste disposal.[13][15]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all spill cleanup materials as hazardous waste and place them in the designated halogenated organic waste container.

The Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic process for the safe collection and disposal of this compound waste. This procedure is designed to comply with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[16]

Step 1: Waste Segregation

This is the most critical step in the disposal process. Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.[12]

  • Action: Designate a specific waste container for "Halogenated Organic Solids." [1][2]

  • Causality: this compound must be kept separate from non-halogenated organic waste, acids, bases, oxidizers, and heavy metals.[3][11][17] Mixing incompatible waste streams is a primary cause of laboratory accidents and violates hazardous waste regulations.[11]

Step 2: Container Selection and Labeling

The integrity and clear communication of the waste container's contents are paramount for safety and compliance.

  • Action: Select a container that is in good condition, made of a chemically compatible material (e.g., polyethylene), and has a secure, leak-proof screw cap.[16]

  • Action: As soon as the first particle of waste is added, affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[3][11] The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • All chemical constituents and their approximate percentages if in a mixture.

    • The accumulation start date.

    • The relevant hazard warnings (e.g., Toxic, Irritant).

  • Causality: Federal and local regulations mandate clear and accurate labeling of all hazardous waste from the point of generation.[12][16] This ensures that anyone handling the container is aware of its contents and the associated risks.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA.[18][19]

  • Action: Store the sealed waste container in a designated SAA, such as within a chemical fume hood or a ventilated cabinet.

  • Action: Ensure the SAA is equipped with secondary containment (e.g., a tray or bin) to capture any potential leaks.[11]

  • Causality: The SAA concept allows for the safe, temporary collection of hazardous waste under the control of laboratory personnel.[18] Regulations limit the volume of waste (e.g., no more than 25-55 gallons total) and the time it can be stored in an SAA (typically up to 6 or 9 months).[18][19]

Step 4: Requesting Disposal

Proactive management prevents the accumulation of excessive or aged waste.

  • Action: Monitor the waste container's volume and accumulation date.

  • Action: Submit a hazardous waste pickup request to your institution's EHS department when the container is approximately three-quarters full or has been accumulating for 150 days (or as per your institution's policy).[18] Do not overfill containers.[11]

  • Causality: Regular pickups ensure that storage time and volume limits are not exceeded, maintaining compliance and minimizing risks associated with long-term chemical storage.[18][19]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Management gen Waste Generation (this compound) identify Hazard Identification: - Halogenated - Nitrophenyl - Pyrazole gen->identify ppe Don Appropriate PPE identify->ppe segregate Segregate as 'Halogenated Organic Waste' identify->segregate container Select & Label Compatible Container segregate->container accumulate Store in SAA with Secondary Containment container->accumulate pickup EHS Pickup & Transport accumulate->pickup Container Full or Time Limit Reached dispose Final Disposal (Licensed Facility) pickup->dispose

Disposal workflow for this compound.

Decontamination & Empty Container Disposal

Even "empty" containers can pose a hazard and must be managed correctly.

  • Procedure for Empty Containers: A container is not considered empty until all contents have been thoroughly removed.[11]

    • Initial Rinse: The first rinse of the container must be collected and disposed of as hazardous waste.[11] Add the rinsate directly to your "Halogenated Organic Waste" container.

    • Subsequent Rinses: For containers of highly toxic chemicals (generally defined as having an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[11] Given the toxic nature of nitrophenyl compounds, this is a prudent practice.

    • Final Disposal: After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste (e.g., regular trash or glass recycling), but only after defacing or removing all original chemical labels. Always confirm this procedure with your institution's EHS guidelines.

By adhering to these scientifically-backed procedures, you not only ensure the safety of your personnel and the protection of our environment but also uphold the highest standards of professional and regulatory compliance in your critical research endeavors.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety.
  • BenchChem. (2025). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • University of Washington. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • BASF. (2025, October 7). Safety data sheet.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Kumar, N., et al. (2025, August 8). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate.
  • BenchChem. (2025). Proper Disposal of m-PEG7-4-nitrophenyl carbonate: A Step-by-Step Guide for Laboratory Professionals.
  • CymitQuimica. (2026, January 4). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol - Safety Data Sheet.
  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Bentham Science. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry.
  • Ingenta Connect. (n.d.). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry.
  • Combi-Blocks, Inc. (2023, July 17). JR-7653 - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzene, 1-fluoro-4-nitro-.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • Loba Chemie. (2024, April 30). p-NITROPHENOL EXTRA PURE - Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1H-Pyrazole.
  • BASF. (2026, February 3). Safety data sheet.
  • Fisher Scientific. (2024, February 7). SAFETY DATA SHEET - 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 1-propyl-1H-pyrazole-3-carbaldehyde.
  • Ossila. (2023, November 9). Safety Data Sheet - 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyrazole.
  • PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.